Indan-2,2-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroindene-2,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGAENQWIQPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291078 | |
| Record name | Indan-2,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-08-3 | |
| Record name | 2,2-Indandicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-2,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydroindene-2,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Indan-2,2-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, a deep understanding of the synthesis of core chemical scaffolds is paramount. Indan-2,2-dicarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis is a key process for the development of various therapeutic agents. This technical guide provides an in-depth exploration of the primary synthesis mechanism, including detailed experimental protocols and quantitative data.
Core Synthesis Pathway: Malonic Ester Synthesis
The most common and efficient method for synthesizing this compound is a variation of the malonic ester synthesis. This classic organic reaction allows for the formation of a substituted dicarboxylic acid through the alkylation of a malonic ester, followed by hydrolysis. In this specific application, the indan ring system is constructed through an intramolecular cyclization.
The overall transformation can be summarized as the reaction of α,α'-dibromo-o-xylene with diethyl malonate in the presence of a strong base, followed by acidic hydrolysis of the resulting diester.
Reaction Mechanism
The synthesis proceeds through two primary stages:
-
Formation of Diethyl Indan-2,2-dicarboxylate: This step involves the deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with α,α'-dibromo-o-xylene. The first alkylation is intermolecular, and the second is an intramolecular cyclization that forms the five-membered indan ring.
-
Hydrolysis to this compound: The diethyl ester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the ester in the presence of a strong acid or base.
Below is a diagram illustrating the core synthesis pathway.
Quantitative Data
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. The values provided are representative and may vary based on specific experimental conditions and scale.
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Diester Formation | α,α'-Dibromo-o-xylene, Diethyl Malonate | Sodium Ethoxide, Ethanol | 78 (Reflux) | 6-8 | 75-85 |
| 2. Hydrolysis | Diethyl Indan-2,2-dicarboxylate | Hydrochloric Acid (conc.), Water | 100 (Reflux) | 4-6 | 90-95 |
Experimental Protocols
This section provides detailed methodologies for the laboratory-scale synthesis of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis.
Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate
Materials:
-
α,α'-Dibromo-o-xylene
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper ventilation is essential. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Formation of Malonic Ester Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise from the dropping funnel with continuous stirring.
-
Cyclization Reaction: Dissolve α,α'-dibromo-o-xylene in a minimal amount of absolute ethanol and add this solution dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl indan-2,2-dicarboxylate as an oil. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to this compound
Materials:
-
Diethyl Indan-2,2-dicarboxylate
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Acid Hydrolysis: In a round-bottom flask, combine the diethyl indan-2,2-dicarboxylate with a 1:1 mixture of concentrated hydrochloric acid and water.
-
Reflux: Heat the mixture to reflux with stirring for 4-6 hours. During this time, the ester will hydrolyze, and the dicarboxylic acid will precipitate as a white solid.
-
Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude this compound can be recrystallized from hot water or an ethanol/water mixture to yield the pure product. Dry the purified product in a vacuum oven.
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical process for the advancement of pharmaceutical research and development. The provided mechanisms, data, and protocols offer a solid foundation for the successful laboratory synthesis of this important chemical intermediate.
Indan-2,2-dicarboxylic Acid: A Comprehensive Technical Guide
CAS Number: 2437-08-3
This technical guide provides an in-depth overview of Indan-2,2-dicarboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential applications.
Physicochemical and Spectral Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2437-08-3 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 191-195 °C (decomposes) | |
| Boiling Point | 456.8 °C at 760 mmHg (Predicted) | |
| Density | 1.457 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [2][3] |
| pKa₁ | Estimated ~3-4 | |
| pKa₂ | Estimated ~5-6 | |
| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 2H, -COOH), 7.1-7.3 (m, 4H, Ar-H), 3.3 (s, 4H, -CH₂) ppm | |
| ¹³C NMR (DMSO-d₆) | δ ~172 (-COOH), 140 (Ar-C), 127 (Ar-CH), 125 (Ar-CH), 55 (quaternary C), 35 (-CH₂) ppm | |
| FTIR (KBr) | ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~1240 cm⁻¹ (s, C-O) cm⁻¹ | |
| Mass Spectrum (EI) | m/z 206 (M⁺), 162 (M-CO₂H)⁺, 118 (M-2CO₂H)⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a malonic ester synthesis to form the indan ring system, followed by the hydrolysis of the resulting diester.
Experimental Workflow
Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate
This step involves the dialkylation of diethyl malonate with 1,2-bis(bromomethyl)benzene.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1,2-Bis(bromomethyl)benzene
-
Toluene (dry)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition of ethanol.
-
Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.
-
Cyclization: A solution of 1,2-bis(bromomethyl)benzene in dry toluene is added dropwise to the refluxing enolate solution over a period of 2-3 hours. The reaction mixture is then refluxed for an additional 8-12 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude diethyl indan-2,2-dicarboxylate is purified by vacuum distillation.
Step 2: Hydrolysis of Diethyl Indan-2,2-dicarboxylate
This step involves the saponification of the diester to the corresponding dicarboxylic acid.[4]
Materials:
-
Diethyl indan-2,2-dicarboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Saponification: A solution of diethyl indan-2,2-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.
Applications and Logical Relationships
This compound serves as a versatile intermediate in the synthesis of various more complex molecules, particularly in the pharmaceutical industry. Its rigid, bicyclic structure and the presence of two carboxylic acid groups allow for a variety of chemical transformations.
The dicarboxylic acid can undergo selective mono-decarboxylation to yield indan-2-carboxylic acid, a precursor for various bioactive molecules. Both carboxylic acid groups can be esterified or converted to amides, leading to the formation of polyesters, polyamides, or discrete small molecules with potential therapeutic applications. Furthermore, reduction of the carboxylic acid groups can provide indan-2,2-dimethanol, another useful synthetic intermediate. The ability of the carboxylate groups to chelate metal ions also makes this compound and its derivatives interesting as ligands in coordination chemistry.[5]
References
An In-depth Technical Guide to Indan-2,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indan-2,2-dicarboxylic acid is a geminal dicarboxylic acid derivative of indan. Its rigid scaffold and the presence of two carboxylic acid groups make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development, particularly through the lens of its derivatives.
Core Properties and Data
This compound, with the chemical formula C₁₁H₁₀O₄, possesses a molecular weight of 206.19 g/mol .[1][2] It is a solid at room temperature with a melting point in the range of 191-195 °C.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| CAS Number | 2437-08-3 | [1] |
| Appearance | Solid | |
| Melting Point | 191-195 °C (decomposes) | |
| Canonical SMILES | C1C(C2=CC=CC=C2C1)(C(=O)O)C(=O)O |
Synthesis of this compound
The primary synthetic route to this compound is through the hydrolysis of its corresponding diethyl ester, diethyl indan-2,2-dicarboxylate. This saponification reaction is a standard and effective method for converting esters to carboxylic acids.
Experimental Protocol: Hydrolysis of Diethyl Indan-2,2-dicarboxylate
This protocol is adapted from a general procedure for the hydrolysis of dicarboxylic acid esters.[3]
Materials:
-
Diethyl indan-2,2-dicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve diethyl indan-2,2-dicarboxylate in a mixture of ethanol (or methanol) and water.
-
Saponification: Add a molar excess of sodium hydroxide or potassium hydroxide to the solution.[4]
-
Reflux: Heat the mixture to reflux and stir for 1-4 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of organic solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Extraction (Optional): Partition the aqueous residue between water and a non-polar organic solvent like ethyl ether or dichloromethane to remove any unreacted starting material.[4]
-
Acidification: Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2.[4] A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound.
Applications in Drug Development
While this compound itself may not be the active pharmaceutical ingredient, its core structure is a key component in the design of various therapeutic agents. The dicarboxylic acid moiety is often crucial for interacting with the active sites of enzymes.
Enzyme Inhibition
Derivatives of dicarboxylic acids have shown significant potential as enzyme inhibitors. For instance, compounds with similar structural features have been investigated as inhibitors for Angiotensin-Converting Enzyme (ACE) and HIV-1 Integrase.[5][6]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: Dicarboxylic acid derivatives can mimic the structure of the natural substrate of ACE, leading to the inhibition of the enzyme and a subsequent reduction in blood pressure.[6]
-
HIV-1 Integrase Inhibitors: The carboxyl groups in these molecules can chelate with the magnesium ions in the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host genome.[5]
Conclusion
This compound is a versatile chemical scaffold with significant potential in the development of novel therapeutics. Its synthesis via the hydrolysis of its diethyl ester is a straightforward process. The dicarboxylic acid functionality is a key feature that enables its derivatives to act as potent enzyme inhibitors, offering promising avenues for the design of new drugs targeting a range of diseases. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Indan-2,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Indan-2,2-dicarboxylic acid, with the CAS Number 2437-08-3, is a dicarboxylic acid derivative of indan.[1][2][3] Its rigid, bicyclic structure makes it a valuable building block and research reagent in various chemical fields. This guide provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and key chemical reactions, tailored for professionals in research and development.
Core Chemical and Physical Properties
This compound is a solid, off-white to light yellow compound at room temperature.[2] Its key physical and chemical identifiers are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |
| Molecular Weight | 206.19 g/mol | [2][3][4] |
| Melting Point | 191-195 °C (decomposes) | [1][2][3] |
| Boiling Point | 456.8 °C at 760 mmHg | [1] |
| Density | 1.457 g/cm³ | [1] |
| Flash Point | 244.2 °C | [1] |
| Vapor Pressure | 3.87 x 10⁻⁹ mmHg at 25°C | [1] |
| Refractive Index | 1.633 | [1] |
| Appearance | Off-white to light yellow solid | [2] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 2437-08-3 | [2][3][4] |
| SMILES | OC(=O)C1(Cc2ccccc2C1)C(O)=O | [3] |
| InChI | 1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | [3] |
| InChI Key | RYGAENQWIQPFAI-UHFFFAOYSA-N | [3] |
| Synonyms | 1,3-dihydroindene-2,2-dicarboxylic acid; 2,2-Indandicarboxylic acid | [1][2] |
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. Its primary applications stem from the reactivity of its two carboxylic acid groups and its rigid indan scaffold.
-
Pharmaceutical and Agrochemical Synthesis : It is utilized as a foundational structure for synthesizing more complex indan derivatives with potential applications in pharmaceuticals and agrochemicals.[1]
-
Polymer Chemistry : The dicarboxylic acid functionality allows it to be used in the production of polymers.[1]
-
Coordination Chemistry : The molecule can form stable complexes with metal ions, making it a useful chelating agent.[1]
Decarboxylation
A key reaction for geminal dicarboxylic acids, such as this compound, is thermal decarboxylation. Upon heating, these compounds can lose one or both carboxyl groups as carbon dioxide. The decarboxylation of malonic acid derivatives is a classic organic reaction.[5][6][7] Heating this compound, particularly above its melting point, is expected to yield indan-2-carboxylic acid and subsequently indan.
References
- 1. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione [mdpi.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812) [hmdb.ca]
- 4. d-nb.info [d-nb.info]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Data and Analysis of Indan-2,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for indan-2,2-dicarboxylic acid. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected characteristic absorptions in Infrared (IR) spectroscopy and anticipated fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also included to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established principles of spectroscopy and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~7.20 - 7.40 | Multiplet | 4H | Aromatic protons (C₄, C₅, C₆, C₇) |
| ~3.60 | Singlet | 4H | Methylene protons (-CH₂) |
Predicted using nmrdb.org
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Carbon Atom Assignment |
| ~175.0 | Carboxylic acid carbons (-COOH) |
| ~140.0 | Quaternary aromatic carbons (C₃ₐ, C₇ₐ) |
| ~127.0 | Aromatic CH carbons (C₅, C₆) |
| ~125.0 | Aromatic CH carbons (C₄, C₇) |
| ~55.0 | Quaternary aliphatic carbon (C₂) |
| ~35.0 | Methylene carbons (-CH₂) |
Predicted using nmrdb.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are based on the typical vibrational frequencies of its functional groups.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Strong, very broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium |
| 1710 - 1680 | C=O stretch (carboxylic acid dimer) | Strong |
| 1600, 1475 | C=C stretch (aromatic) | Medium to weak |
| 1430 - 1395 | O-H bend (in-plane) | Medium |
| 1300 - 1200 | C-O stretch (carboxylic acid) | Strong |
| 920 | O-H bend (out-of-plane) | Broad, medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation of this compound in an electron ionization (EI) mass spectrometer is outlined below.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Fragmentation Pathway |
| 206 | [M]⁺ | Molecular ion |
| 189 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 161 | [M - COOH]⁺ | Loss of a carboxyl radical |
| 116 | [M - 2COOH]⁺ | Loss of both carboxylic acid groups |
| 115 | [C₉H₇]⁺ | Loss of H from the indene cation radical |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to induce volatilization.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound such as this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
An In-depth Technical Guide to the Crystal Structure Analysis of Indan-2,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Indan-2,2-dicarboxylic acid. While a complete, publicly available crystal structure for this compound could not be located in the course of this review, this document outlines the essential experimental protocols and data analysis steps required for such a determination. The information presented is based on established crystallographic techniques for organic compounds and data from structurally related molecules.
Introduction
This compound is a rigid dicarboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its rigid indan scaffold makes it an interesting building block for the design of novel molecular architectures. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for predicting its physicochemical properties, designing co-crystals, and understanding its interactions with biological targets. This guide details the workflow for achieving this, from synthesis to structural elucidation.
Experimental Protocols
A common synthetic route to this compound involves the carboxylation of indan-2-one. The following is a generalized protocol based on standard organic synthesis methodologies.
Materials:
-
Indan-2-one
-
Diethyl carbonate
-
Sodium hydride (NaH) in mineral oil
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Carbethoxylation: A solution of indan-2-one and diethyl carbonate in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux for several hours to drive the reaction to completion.
-
Work-up and Hydrolysis: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified with concentrated HCl and heated to reflux to hydrolyze the ester and effect decarboxylation of the presumable intermediate diethyl indan-2,2-dicarboxylate.
-
Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed for growing crystals of organic molecules.[1][2]
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared.[2] The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment to allow for the slow evaporation of the solvent.[2]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.[3]
Once suitable single crystals are obtained, X-ray diffraction data can be collected.
Procedure:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head, often using a cryo-loop and protected by a cryo-protectant if data is to be collected at low temperatures.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4] Modern diffractometers equipped with CCD or CMOS detectors are typically used.[4] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.[3]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and make corrections for factors such as polarization and absorption. This process yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.
Crystal Structure Determination and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Workflow:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, which are implemented in software packages like SHELXT.
-
Structure Refinement: The initial model is refined using full-matrix least-squares on F², a process that minimizes the difference between the observed and calculated structure factors. This is typically done using software like SHELXL.[5] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]
-
Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure the model is chemically reasonable and fits the experimental data well.
Data Presentation: Hypothetical Crystallographic Data
As no specific crystallographic data for this compound was found, the following table presents a hypothetical set of data based on what would be expected for a small organic molecule. This is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₀O₄ |
| Formula Weight | 206.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.365 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 432 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Visualization of Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the key workflows and a hypothetical molecular packing for this compound.
Conclusion
The determination of the crystal structure of this compound is a feasible process following standard laboratory procedures. The key steps involve a robust synthesis, careful crystallization to obtain high-quality single crystals, and a systematic approach to X-ray data collection and structure refinement. While the specific crystal structure data is not currently in the public domain, the methodologies outlined in this guide provide a clear pathway for researchers to obtain and analyze this valuable information. Such data would be of significant interest to the fields of medicinal chemistry and crystal engineering.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture: A Hypothetical X-ray Crystallography Study of Indan-2,2-dicarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Indan-2,2-dicarboxylic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. Understanding its precise three-dimensional structure is paramount for elucidating its chemical properties, predicting its interactions with biological targets, and designing novel derivatives. X-ray crystallography stands as the definitive method for determining molecular structure at atomic resolution. This technical guide presents a hypothetical, yet plausible, comprehensive overview of the X-ray crystallographic analysis of this compound, from crystal growth to structure elucidation. While no specific crystallographic data for this compound has been publicly reported, this document serves as a detailed template and procedural guide for such an investigation.
Experimental Protocols
The following sections outline a standard, detailed methodology for the crystallization and subsequent X-ray diffraction analysis of a small organic molecule like this compound.
Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The following vapor diffusion methods would be appropriate for this compound:
-
Slow Evaporation:
-
Prepare a saturated solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as ethanol, acetone, or ethyl acetate at room temperature.
-
Filter the solution using a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop):
-
Dissolve this compound in a good solvent (e.g., ethanol) to near saturation.
-
Pipette a 2 µL drop of this solution onto a siliconized glass coverslip.
-
Invert the coverslip over a well of a 24-well crystallization plate containing 500 µL of a precipitant solution (a solvent in which the compound is less soluble, e.g., hexane).
-
Seal the well with vacuum grease to create a closed system.
-
The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
X-ray Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil).
-
The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) on the X-ray diffractometer to minimize radiation damage.
-
A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used for data collection.
-
A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategy software is used to ensure complete and redundant data are collected.
Structure Solution and Refinement
-
The collected diffraction data are processed using software such as CrysAlisPro or SAINT. This involves integration of reflection intensities, data reduction, and absorption correction.
-
The crystal structure is solved using direct methods or dual-space recycling methods with software like SHELXT or SIR2014. This provides an initial model of the molecular structure.
-
The structural model is then refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric and displacement parameter restraints.
Data Presentation
The following tables present hypothetical crystallographic data for this compound, consistent with what would be expected for a small organic molecule.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Value |
| Empirical formula | C₁₁H₁₀O₄ |
| Formula weight | 206.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.521(2) Å, α = 90° |
| b = 12.134(3) Å, β = 105.34(1)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 983.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.392 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 3.50 to 28.00° |
| Index ranges | -11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -13 ≤ l ≤ 13 |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.021] |
| Completeness to theta = 25.242° | 99.8 % |
| Data / restraints / parameters | 2345 / 0 / 137 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.089 |
| R indices (all data) | R₁ = 0.042, wR₂ = 0.095 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 2: Selected Hypothetical Bond Lengths (Å)
| Bond | Length (Å) |
| C1 - C2 | 1.512(2) |
| C2 - C3 | 1.523(2) |
| C2 - C10 | 1.545(2) |
| C2 - C11 | 1.548(2) |
| C10 - O1 | 1.215(2) |
| C10 - O2 | 1.321(2) |
| C11 - O3 | 1.218(2) |
| C11 - O4 | 1.319(2) |
Table 3: Selected Hypothetical Bond Angles (°)
| Atoms | Angle (°) |
| C1 - C2 - C3 | 102.5(1) |
| C10 - C2 - C11 | 112.8(1) |
| O1 - C10 - O2 | 123.4(1) |
| O3 - C11 - O4 | 123.6(1) |
| O1 - C10 - C2 | 124.1(1) |
| O2 - C10 - C2 | 112.5(1) |
Mandatory Visualization
The following diagram illustrates a typical workflow for X-ray crystallography of a small molecule.
An In-depth Technical Guide to the Solubility of Indan-2,2-dicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Indan-2,2-dicarboxylic acid in organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound remains elusive. This guide, therefore, provides a foundational understanding of the solubility of dicarboxylic acids in organic solvents, outlines detailed experimental protocols for determining such solubility, and presents a generalized workflow for these experimental procedures. This information is intended to empower researchers to generate the necessary solubility data for their specific applications.
Introduction to this compound and its Solubility
This compound is a dicarboxylic acid derivative of indane. Its molecular structure, featuring both a hydrophobic indane backbone and two hydrophilic carboxylic acid groups, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. The solubility of active pharmaceutical ingredients (APIs) and intermediates like this compound is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes.
A thorough search of scientific databases and literature did not yield specific quantitative data for the solubility of this compound in common organic solvents. However, general principles governing the solubility of dicarboxylic acids can provide valuable insights.
General Principles of Dicarboxylic Acid Solubility in Organic Solvents
The solubility of dicarboxylic acids in organic solvents is influenced by several factors, including the polarity of the solvent, the length of the carbon chain in the dicarboxylic acid, and temperature. A notable phenomenon is the "odd-even" effect observed in the solubility of a homologous series of dicarboxylic acids.[1][2] Dicarboxylic acids with an even number of carbon atoms tend to have lower solubility in certain organic solvents compared to their odd-numbered counterparts.[1] This is attributed to differences in the crystal lattice packing and intermolecular interactions in the solid state.[1][2]
While this compound has a cyclic structure, the principles of solvent polarity and temperature effects remain relevant. Polar solvents are generally more effective at solvating polar solutes. Therefore, it can be inferred that polar organic solvents would be more suitable for dissolving this compound.
Data Presentation: A Call for Experimental Determination
Due to the absence of published quantitative data, a table summarizing the solubility of this compound in various organic solvents cannot be provided at this time. Researchers requiring this data for applications such as process development, formulation, or theoretical modeling will need to perform experimental solubility determinations. The following sections detail the methodologies to conduct such experiments accurately and reproducibly.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.
4.1. Static Analytical Method (Shake-Flask Method)
The static analytical method, often referred to as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility.[3]
-
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
-
Apparatus and Materials:
-
Thermostatic shaker bath or incubator
-
Sealed flasks (e.g., screw-cap vials or glass-stoppered flasks)
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane material)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
This compound (solute)
-
Organic solvent of interest
-
-
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculate the solubility based on the concentration and the dilution factor.
-
4.2. Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[4][5][6][7]
-
Principle: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined.
-
Apparatus and Materials:
-
Thermostatic shaker bath or incubator
-
Sealed flasks
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
-
Filtration device
-
This compound (solute)
-
Organic solvent of interest
-
-
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the static analytical method (steps 1-4).
-
Withdraw a sample of the clear, saturated supernatant and filter it.
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Transfer a known mass of the filtered saturated solution into the pre-weighed container.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the acid) until a constant weight of the dried solute is obtained.
-
The mass of the dissolved solute and the mass of the solvent can be determined by difference.
-
Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the static analytical method.
Caption: General workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this crucial physicochemical property. The provided methodologies for the static analytical and gravimetric methods are robust and widely accepted in the scientific community. By following these detailed procedures, researchers in drug development and other scientific fields can generate the reliable solubility data required to advance their work.
References
An In-depth Technical Guide to the Reactivity of Indan-2,2-dicarboxylic Acid's Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indan-2,2-dicarboxylic acid, a cyclic gem-dicarboxylic acid, presents a unique scaffold with two spatially proximate carboxyl groups. This arrangement governs their reactivity, allowing for both selective mono-functionalization and concerted reactions involving both groups. This technical guide provides a comprehensive overview of the reactivity of these carboxyl groups, focusing on their acidity, selective esterification and amidation, and decarboxylation reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Unique Chemical Landscape of a Gem-Dicarboxylic Acid
This compound is a derivative of malonic acid constrained within a bicyclic indane framework. The geminal disposition of the two carboxylic acid moieties on a quaternary carbon atom leads to distinct chemical properties compared to their linear counterparts. The rigid structure influences the acidity of the carboxyl protons and the steric accessibility of the carbonyl carbons, paving the way for selective chemical transformations. Understanding the nuanced reactivity of these carboxyl groups is paramount for the strategic design of novel indane-based molecules with potential applications in medicinal chemistry and materials science.
Acidity and pKa Values
The acidity of the two carboxyl groups in this compound is not identical. The first dissociation constant (pKa₁) is significantly lower (more acidic) than the second (pKa₂). This is a common characteristic of dicarboxylic acids where the two acidic groups are in close proximity.[1] The electron-withdrawing effect of one carboxyl group enhances the acidity of the other. After the first proton is removed, the resulting carboxylate anion's negative charge inductively destabilizes the conjugate base formed upon the second deprotonation, making the second proton less acidic.
Table 1: Acidity of this compound (Estimated)
| Dissociation Constant | Estimated pKa Value | Rationale |
| pKa₁ | ~2.5 - 3.0 | The first proton is readily lost due to the inductive effect of the second carboxyl group. |
| pKa₂ | ~5.5 - 6.0 | The second proton is harder to remove due to the electrostatic repulsion from the existing carboxylate anion. |
Selective Functionalization of the Carboxyl Groups
The differential reactivity of the two carboxyl groups can be exploited to achieve selective mono-functionalization, yielding valuable synthetic intermediates.
Selective Mono-esterification
Achieving selective mono-esterification of a dicarboxylic acid requires careful control of reaction conditions to prevent the formation of the diester. General strategies often involve using a limited amount of the esterifying agent or employing catalysts that favor mono-ester formation. For gem-dicarboxylic acids, steric hindrance can also play a role in favoring mono-substitution.
Experimental Protocol: Selective Monomethyl Esterification (General Approach)
A plausible approach for the selective monomethyl esterification of this compound can be adapted from established methods for other dicarboxylic acids.[3][4]
-
Reagents:
-
Procedure:
-
A mixture of this compound and the acid catalyst in a large excess of methanol is stirred at room temperature or slightly elevated temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the monoester and minimize the formation of the diester.
-
Upon completion, the catalyst is filtered off, and the excess methanol is removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the desired monoester.
-
Logical Workflow for Selective Mono-esterification
Caption: Workflow for selective mono-esterification.
Selective Mono-amidation
The synthesis of mono-amides from dicarboxylic acids presents similar challenges to mono-esterification. Direct amidation often requires harsh conditions and can lead to mixtures of products. A common strategy involves the activation of one carboxyl group, followed by reaction with an amine.
Experimental Protocol: Selective Mono-amidation via Activated Ester (General Approach)
A plausible route to this compound mono-amide involves the in-situ formation of an activated mono-ester, which then reacts with the desired amine.
-
Reagents:
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Amine (e.g., benzylamine)
-
Non-nucleophilic base (e.g., DIPEA)
-
Aprotic solvent (e.g., DMF)
-
-
Procedure:
-
This compound is dissolved in the aprotic solvent.
-
The coupling agent and non-nucleophilic base are added, and the mixture is stirred to form the activated intermediate.
-
The amine is then added to the reaction mixture.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
-
Decarboxylation Reactions
Gem-dicarboxylic acids are known to undergo decarboxylation upon heating, a reaction that is often more facile than for their non-geminal counterparts. In the case of this compound, this can lead to the formation of indan-2-carboxylic acid or, under more forcing conditions, complete decarboxylation.
Mono-decarboxylation to Indan-2-carboxylic Acid
Heating this compound, particularly in a high-boiling solvent, can induce the loss of one molecule of carbon dioxide to yield indan-2-carboxylic acid. This reaction proceeds through a cyclic transition state, similar to the decarboxylation of malonic acid.[1]
Experimental Protocol: Thermal Mono-decarboxylation (General Approach)
-
Reagents:
-
This compound
-
High-boiling solvent (e.g., DMSO, diphenyl ether)
-
-
Procedure:
-
This compound is dissolved or suspended in the high-boiling solvent.
-
The mixture is heated to a temperature sufficient to induce decarboxylation (typically >150 °C).
-
The evolution of CO₂ is monitored.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.
-
Double Decarboxylation to Indane
Complete removal of both carboxyl groups to form indane can be achieved under more specialized conditions. A notable example is the photocatalytic hydrodecarboxylation.
Experimental Protocol: Photocatalytic Double Decarboxylation
A method for the direct double decarboxylation of malonic acid derivatives, including this compound, has been reported by Nicewicz and coworkers.[5][6]
-
Reagents:
-
This compound
-
Photocatalyst: 9-mesityl-10-methylacridinium tetrafluoroborate
-
Redox-active co-catalyst: Phenyl disulfide
-
Base: Hünig's base (diisopropylethylamine)
-
Solvent: Trifluoroethanol (TFE)
-
Light source: Blue LEDs
-
-
Procedure:
-
A solution of this compound, the photocatalyst, phenyl disulfide, and Hünig's base in trifluoroethanol is prepared in a reaction vessel.
-
The solution is sparged with an inert gas (e.g., nitrogen) to remove oxygen.
-
The reaction mixture is then irradiated with blue LEDs at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS, NMR).
-
Upon completion, the solvent is removed, and the product is purified by chromatography.
-
Table 2: Decarboxylation Reactions of this compound
| Reaction | Product | Reagents and Conditions | Yield | Reference |
| Thermal Mono-decarboxylation | Indan-2-carboxylic acid | Heat in a high-boiling solvent | Variable | General knowledge |
| Photocatalytic Double Decarboxylation | Indane | Acridinium photocatalyst, Ph₂S₂, DIPEA, TFE, blue light | Good | [5][6] |
Signaling Pathway for Photocatalytic Double Decarboxylation
Caption: Photocatalytic double decarboxylation pathway.
Conclusion
The two carboxyl groups of this compound offer a versatile platform for chemical modification. Their differential acidity allows for the potential for selective mono-functionalization through carefully controlled esterification and amidation reactions. Furthermore, the gem-dicarboxylic acid motif facilitates decarboxylation reactions, providing routes to both indan-2-carboxylic acid and the fully decarboxylated indane. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound as a building block in the synthesis of complex molecules for a variety of applications. Further exploration into the selective reactions of this compound is warranted to fully unlock its synthetic potential.
References
- 1. quora.com [quora.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Decomposition of Indan-2,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of Indan-2,2-dicarboxylic acid. This compound, a geminal dicarboxylic acid, undergoes thermal decarboxylation to yield Indan-2-carboxylic acid as the primary product. This process is of significant interest in synthetic chemistry and for understanding the stability of related pharmaceutical compounds. This document details the reaction mechanism, presents key quantitative data, outlines experimental protocols for thermal analysis, and provides visualizations of the decomposition pathway and experimental workflow.
Introduction
This compound is a cyclic gem-dicarboxylic acid. The thermal behavior of such compounds is characterized by the loss of one or both carboxylic acid groups in the form of carbon dioxide, a process known as decarboxylation. This reaction is a cornerstone of various synthetic routes, including the malonic ester synthesis, to which the chemistry of this compound is closely related. Understanding the thermal stability and decomposition pathway of this molecule is crucial for its application in organic synthesis and for the stability assessment of drug candidates containing similar structural motifs.
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through a well-established decarboxylation mechanism for gem-dicarboxylic acids. Upon heating, the molecule undergoes a cyclic, concerted transition state, leading to the elimination of one molecule of carbon dioxide and the formation of an enol intermediate. This intermediate rapidly tautomerizes to the more stable keto form, which in this case is Indan-2-carboxylic acid.
Caption: Reaction pathway for the thermal decarboxylation of this compound.
Further heating of Indan-2-carboxylic acid can lead to a second decarboxylation to form indane, although this typically requires more forcing conditions.
Quantitative Data
The thermal decomposition of this compound can be characterized by several key quantitative parameters.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | N/A |
| Molecular Weight | 206.19 g/mol | N/A |
| Melting Point | 191-195 °C (with decomposition) | [1] |
| Primary Decomposition Product | Indan-2-carboxylic acid | Inferred from general mechanism[2][3] |
| Gaseous Byproduct | Carbon Dioxide (CO₂) | Inferred from general mechanism[2][3] |
Representative Thermal Analysis Data
| Analysis | Parameter | Estimated Value/Range |
| TGA | Onset of Decomposition | ~190 °C |
| 5% Weight Loss (T₅) | ~200 °C | |
| Weight Loss Step 1 | Corresponds to loss of one CO₂ molecule (~21.3%) | |
| DSC | Endotherm 1 (Melting/Decomposition) | Peak at ~195 °C |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Calibrate the instrument for temperature and mass according to the manufacturer's specifications.
-
Weigh approximately 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 250 °C at a heating rate of 10 °C/min.
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic or exothermic events, such as melting and decomposition.
Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Procedure:
-
Place a known amount of this compound in a pyrolysis tube connected to the injection port of a GC-MS system.
-
Heat the sample to its decomposition temperature (e.g., 200 °C) under a continuous flow of an inert carrier gas (e.g., helium).
-
The evolved gases are directly transferred to the GC column for separation.
-
The separated components are then analyzed by the mass spectrometer.
-
Identify the products by comparing their mass spectra with a library of known compounds.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a well-defined process dominated by decarboxylation to yield Indan-2-carboxylic acid. The decomposition occurs in the vicinity of its melting point, around 191-195 °C. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar compounds. A thorough understanding of the thermal properties of such molecules is essential for their effective use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
References
Methodological & Application
Synthesis of Spiro Compounds from Indan-2,2-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro compounds derived from Indan-2,2-dicarboxylic acid. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The protocols outlined below focus on the synthesis of spirobarbiturates and spirohydantoins, leveraging the unique gem-dicarboxylic acid functionality of the starting material.
Introduction to Spiro Compounds in Drug Discovery
Spiro compounds, characterized by two rings sharing a single atom, possess a rigid and three-dimensional structure that is increasingly sought after in modern drug design. This unique topology allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets. The indan scaffold itself is a privileged structure in medicinal chemistry, and its incorporation into a spirocyclic system offers novel chemical space for the development of new therapeutic agents.
Synthetic Strategy Overview
The primary synthetic strategy for converting this compound into spiro-heterocycles involves a two-step process. The first step is the conversion of the dicarboxylic acid into a more reactive diester intermediate. This is followed by a condensation reaction with a suitable binucleophile, such as urea or its derivatives, to construct the spirocyclic heterocyclic ring.
Caption: General synthetic workflow from this compound.
Synthesis of Spirobarbiturates
Spirobarbiturates are a class of compounds with potential applications as central nervous system (CNS) depressants, anticonvulsants, and anesthetics. The synthesis from this compound proceeds via the formation of diethyl indan-2,2-dicarboxylate, followed by a base-catalyzed condensation with urea.
Application Notes
This protocol provides a reliable method for the synthesis of spirobarbiturates with an indan core. The reaction conditions are standard for barbiturate synthesis from malonic esters. The choice of base and solvent is critical for achieving good yields. Sodium ethoxide is a common and effective base for this transformation. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product is typically a solid and can be purified by recrystallization.
Experimental Protocol: Synthesis of Spiro[indan-2,5'-barbituric acid]
Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate
Caption: Workflow for the synthesis of Diethyl Indan-2,2-dicarboxylate.
-
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Diethyl Indan-2,2-dicarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
-
Step 2: Synthesis of Spiro[indan-2,5'-barbituric acid]
Caption: Workflow for the synthesis of Spiro[indan-2,5'-barbituric acid].
-
Materials:
-
Diethyl Indan-2,2-dicarboxylate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Round-bottom flask, reflux condenser.
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add Diethyl Indan-2,2-dicarboxylate (1.0 eq) and urea (1.1 eq).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Spiro[indan-2,5'-barbituric acid].
-
Quantitative Data
| Step | Reactant | Molar Ratio | Reagent | Conditions | Time (h) | Yield (%) |
| 1 | This compound | 1.0 | Ethanol, H₂SO₄ (cat.) | Reflux | 4-6 | 85-95 |
| 2 | Diethyl Indan-2,2-dicarboxylate | 1.0 | Urea (1.1 eq), NaOEt (2.2 eq) | Reflux | 6-8 | 60-75 |
Potential Synthesis of Spirohydantoins
Spirohydantoins are another important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties. The synthesis of spirohydantoins from this compound can be envisioned through a similar condensation strategy.
Application Notes
While a direct condensation of diethyl indan-2,2-dicarboxylate with urea to form a hydantoin is not the standard method, a plausible route involves the conversion of the dicarboxylic acid to an intermediate that is amenable to the Bucherer-Bergs reaction or a similar hydantoin synthesis. A potential intermediate is indan-2-one, which can be synthesized from this compound via decarboxylation.
Proposed Experimental Protocol: Synthesis of Spiro[indan-2,5'-hydantoin]
Step 1: Synthesis of Indan-2-one (Proposed)
-
Procedure Outline:
-
Decarboxylation of this compound by heating, potentially with a catalyst, to yield indan-2-carboxylic acid.
-
Further decarboxylation of indan-2-carboxylic acid to indan.
-
Oxidation of indan to indan-2-one. Alternatively, a more direct but potentially lower-yielding method could be the direct thermal decarboxylation of the dicarboxylic acid to the ketone, though this often requires harsh conditions.
-
Step 2: Bucherer-Bergs Synthesis of Spiro[indan-2,5'-hydantoin]
Caption: Workflow for the Bucherer-Bergs synthesis of Spiro[indan-2,5'-hydantoin].
-
Materials:
-
Indan-2-one
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
In a pressure vessel, dissolve Indan-2-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 60-80 °C for several hours.
-
Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the spirohydantoin.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
-
Anticipated Quantitative Data
| Step | Reactant | Molar Ratio | Reagent | Conditions | Time (h) | Anticipated Yield (%) |
| 2 | Indan-2-one | 1.0 | KCN (2.0 eq), (NH₄)₂CO₃ (4.0 eq) | 60-80 °C | 12-24 | 50-70 |
Conclusion
The protocols detailed above provide a foundation for the synthesis of novel spiro compounds from the readily available starting material, this compound. These methods offer access to spirobarbiturates and a proposed route to spirohydantoins, which are valuable scaffolds for drug discovery and development. The modular nature of these syntheses allows for the potential generation of diverse libraries of spiro-indan derivatives for biological screening. Researchers are encouraged to optimize the reaction conditions for specific substrates and to explore the derivatization of the resulting spirocyclic cores to expand their chemical and biological utility.
Application Notes and Protocols for High-Performance Polymers Utilizing Indan-2,2-Dicarboxylic Acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of the use of Indan-2,2-dicarboxylic acid as a monomer for high-performance polymers. The following application notes and protocols are based on a closely related and structurally similar monomer, 1,1,3-trimethyl-3-(4-carboxyphenyl)indane-5-carboxylic acid , and established general methodologies for the synthesis of aromatic polyamides and polyimides. These notes are intended to provide a foundational framework for researchers exploring the potential of this compound in polymer synthesis.
Introduction
This compound is a unique monomer candidate for the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyimides. Its rigid, bicyclic structure is anticipated to impart excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties to the resulting polymers. The non-coplanar nature of the indan moiety may also enhance solubility and processability, a common challenge with rigid-rod aromatic polymers.
These characteristics make polymers derived from this compound potentially suitable for a range of demanding applications, including advanced composites, high-temperature adhesives, and specialty membranes. In the context of drug development, such polymers could be explored for controlled release systems, medical device coatings, and advanced biomaterials where thermal and chemical stability are paramount.
Potential Polymer Architectures
The dicarboxylic acid functionality of this compound allows for its incorporation into various polymer backbones through polycondensation reactions. The two primary classes of high-performance polymers that can be synthesized are:
-
Aromatic Polyamides: Formed by the reaction of this compound with aromatic diamines. The resulting polymers are expected to exhibit high strength and thermal stability due to the combination of the rigid indan unit and aromatic amide linkages.
-
Polyimides: Synthesized in a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by chemical or thermal imidization. While this compound is not a dianhydride, it can be chemically modified to be suitable for polyimide synthesis, or used in combination with other monomers to create co-poly(amide-imide)s. For the purpose of these notes, we will focus on its direct use in polyamide synthesis.
Data Presentation: Properties of Analogous Polyamides
The following table summarizes the properties of aromatic polyamides synthesized from the analogous monomer, 1,1,3-trimethyl-3-(4-carboxyphenyl)indane-5-carboxylic acid, and various aromatic diamines. This data provides a reasonable expectation for the performance of polymers derived from this compound.[1]
| Property | Value Range | Conditions/Notes |
| Inherent Viscosity | 0.5 - 1.10 dL/g | A measure of molecular weight. |
| Glass Transition Temperature (Tg) | 290 - 355 °C | Indicates high thermal stability. |
| Decomposition Temperature | Starts at 340 °C | In air. |
| Solubility | Soluble | In N-methyl-2-pyrrolidone (NMP), pyridine, and m-cresol. |
| Film Properties | Transparent and Tough | Cast from solution. |
Experimental Protocols
Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol is adapted from the direct polycondensation method used for synthesizing aromatic polyamides from dicarboxylic acids and diamines.[2]
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a three-necked flask, dissolve this compound (1.0 mmol), the selected aromatic diamine (1.0 mmol), and anhydrous calcium chloride (0.3 g) in 7.0 mL of NMP and 0.5 mL of pyridine.
-
Stir the mixture under a nitrogen atmosphere until all components are fully dissolved.
-
Add triphenyl phosphite (2.0 mmol) to the solution.
-
Heat the reaction mixture to 110°C and maintain this temperature with continuous stirring for 15 hours under a nitrogen atmosphere.
-
After 15 hours, allow the reaction mixture to cool to room temperature.
-
Pour the viscous polymer solution into a beaker containing a 2:3 (v/v) mixture of deionized water and methanol with vigorous stirring.
-
The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by vacuum filtration and wash thoroughly with hot methanol to remove any unreacted monomers and residual solvents.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Polymer Characterization
Inherent Viscosity:
-
Prepare a 0.5 g/dL solution of the dried polymer in a suitable solvent (e.g., NMP).
-
Measure the flow times of the pure solvent and the polymer solution at a constant temperature (e.g., 30°C) using a Ubbelohde viscometer.
-
Calculate the inherent viscosity using the appropriate equations.
Thermal Properties (TGA and DSC):
-
Use thermogravimetric analysis (TGA) to determine the decomposition temperature of the polymer. Heat the sample under a nitrogen or air atmosphere at a heating rate of 10°C/min.
-
Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg). Heat the sample under a nitrogen atmosphere at a heating rate of 10°C/min.
Film Casting:
-
Prepare a 10-15% (w/v) solution of the polyamide in a suitable solvent (e.g., NMP).
-
Cast the solution onto a clean, dry glass plate.
-
Heat the cast film in an oven at 80-100°C for several hours to slowly evaporate the solvent.
-
Increase the temperature to 200°C and hold for at least 1 hour to ensure complete solvent removal.
-
Cool the glass plate to room temperature and carefully peel off the polymer film.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyamides.
Caption: Logical relationship between monomer structure and polymer properties.
References
Application Notes and Protocols for the Synthesis of Spiro-β-Lactams from Indan-2,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of novel spiro-β-lactams incorporating an indane moiety. The synthetic strategy is centered around the Staudinger [2+2] ketene-imine cycloaddition reaction.[1][2][3][4] While a direct protocol from Indan-2,2-dicarboxylic acid is not established in the literature, this guide outlines a feasible and chemically sound multistep synthesis. The procedure begins with the conversion of this compound into a suitable ketene precursor, followed by the in-situ generation of the corresponding ketene and its subsequent cycloaddition with an imine to yield the target spiro-β-lactam. This protocol is intended to serve as a foundational method for researchers exploring this class of compounds for applications in medicinal chemistry and drug discovery. The spirocyclic β-lactam motif is a compelling scaffold in drug design due to its rigid three-dimensional structure, which can facilitate precise interactions with biological targets.[5]
Introduction
β-lactams are a critically important class of four-membered cyclic amides, most notably recognized for their role as antibiotics.[4][6] Beyond their antibacterial properties, β-lactam derivatives have demonstrated a wide range of biological activities, including cholesterol-lowering, antidiabetic, and anticancer effects.[4][6] The incorporation of a spirocyclic junction introduces significant conformational rigidity and three-dimensionality, which can be advantageous for enhancing binding affinity and selectivity to protein targets.[5] The synthesis of spiro compounds, however, can be challenging due to steric hindrance.[6]
The Staudinger ketene-imine cycloaddition is a powerful and versatile method for the construction of the β-lactam ring.[1][3] This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the corresponding azetidin-2-one.[1][3] This protocol details a proposed synthetic route to spiro-β-lactams derived from this compound, a starting material that allows for the introduction of a unique spiro-indane functionality.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process that begins with the preparation of a suitable ketene precursor from this compound. This is followed by the in-situ generation of the ketene and its reaction with an imine in a Staudinger cycloaddition.
Figure 1. Proposed synthetic pathway for the synthesis of spiro-β-lactams from this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.[7] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.[6] Purification of the final products is recommended to be performed by column chromatography.[6] Characterization of the synthesized compounds should be carried out using IR, NMR (¹H and ¹³C), and mass spectrometry.[2]
Step 1: Synthesis of Indan-2,2-dicarbonyl chloride (Ketene Precursor)
This step involves the conversion of the dicarboxylic acid to the corresponding diacyl chloride, which is a common precursor for ketene generation.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude Indan-2,2-dicarbonyl chloride, which can be used in the next step without further purification.
Step 2: In-situ Generation of Indane-2-ketene and [2+2] Cycloaddition with an Imine
This is the key step where the spiro-β-lactam ring is formed via the Staudinger cycloaddition. The ketene is generated in situ and immediately trapped by the imine.
Procedure:
-
Dissolve the crude Indan-2,2-dicarbonyl chloride (1.0 eq) and a desired imine (e.g., N-benzylideneaniline, 1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of triethylamine (Et₃N, 2.2 eq) in anhydrous toluene dropwise over a period of 30 minutes. Triethylamine acts as a base to facilitate the formation of the ketene.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, the mixture is filtered to remove the triethylammonium chloride salt.
-
The filtrate is concentrated under reduced pressure to give the crude spiro-β-lactam.
Step 3: Purification and Characterization
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The purified fractions are combined and the solvent is evaporated to yield the pure spiro-β-lactam. The structure of the final compound should be confirmed by spectroscopic methods.
Data Presentation
The following table summarizes the expected data for a representative synthesis. Please note that these are hypothetical values and actual results may vary.
| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Indan-2,2-dicarbonyl chloride | This compound | Oxalyl chloride, DMF (cat.) | DCM | 2-4 | >95 (crude) |
| 2 | Spiro[indan-2,2'-azetidin]-4'-one derivative | Indan-2,2-dicarbonyl chloride, Imine | Triethylamine | Toluene | 12-24 | 40-70 |
Experimental Workflow Diagram
Figure 2. Detailed experimental workflow for the synthesis of spiro-β-lactams from this compound.
Concluding Remarks
This document provides a comprehensive, albeit theoretical, protocol for the synthesis of novel spiro-β-lactams from this compound. The proposed methodology is based on the well-established Staudinger ketene-imine cycloaddition and offers a viable route to this interesting class of compounds. Researchers are encouraged to optimize the reaction conditions, such as solvent, temperature, and base, to achieve the best possible yields and stereoselectivity. The synthesized spiro-β-lactams can serve as valuable building blocks for the development of new therapeutic agents.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Metal-Organic Frameworks (MOFs) Utilizing Indan-2,2-dicarboxylic Acid as a Ligand
Disclaimer: As of the current scientific literature, there are no specific reports on the synthesis or application of Metal-Organic Frameworks (MOFs) using Indan-2,2-dicarboxylic acid as a primary organic ligand. The following application notes and protocols are therefore provided as a generalized guide for researchers and drug development professionals. The methodologies and data are based on established principles for MOF synthesis and characterization, drawing parallels from structurally related systems, particularly indium-based MOFs with rigid dicarboxylic acid linkers. These notes are intended to serve as a foundational resource for the prospective synthesis and evaluation of MOFs incorporating this compound.
Introduction to this compound in MOF Synthesis
This compound is a rigid, bicyclic dicarboxylic acid ligand. Its unique stereochemistry and rigidity make it a promising candidate for the construction of novel MOFs with potentially interesting topologies and pore environments. The fixed orientation of the carboxylate groups could lead to predictable coordination with metal centers, offering a degree of control over the final framework architecture. Indium(III) is a suitable metal node for coordination with carboxylate ligands, often forming stable frameworks.[1]
Potential Applications:
Given the properties of analogous indium-based MOFs, a hypothetical In-(Indan-2,2-dicarboxylate) MOF could exhibit promising applications in several fields:
-
Heterogeneous Catalysis: The Lewis acidic indium sites within the MOF structure could serve as active centers for various organic transformations.[2][3] In-MOFs have shown catalytic activity in reactions such as cyanosilylation of ketones.[2]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[4][5] The biocompatibility of indium-based MOFs would be a critical factor to investigate for such applications.
-
Gas Adsorption and Separation: The defined pore structure could be suitable for the selective adsorption of small molecules, including gases like CO2.[6]
-
Sensing: The luminescent properties of some In-MOFs suggest potential applications in chemical sensing.[7][8]
Experimental Protocols
Solvothermal Synthesis of a Hypothetical In-(Indan-2,2-dicarboxylate) MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound and Indium(III) nitrate as precursors. The conditions are based on typical syntheses of indium-based carboxylate MOFs.[9][10][11]
Materials:
-
Indium(III) nitrate pentahydrate (In(NO₃)₃·5H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Deionized water
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Indium(III) nitrate pentahydrate and 0.1 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).
-
Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of the precursors.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.[9]
-
Cooling: After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
Product Collection: Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent.[10]
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
Characterization Protocols
2.2.1. Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the crystallinity and phase purity of the synthesized MOF.[12]
Procedure:
-
Grind a small sample of the dried MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
2.2.2. Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[12]
Procedure:
-
Place 5-10 mg of the dried MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
2.2.3. Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and particle size of the synthesized MOF crystals.[13]
Procedure:
-
Mount a small amount of the MOF powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.[13]
-
Image the sample using a scanning electron microscope at an accelerating voltage of 5-10 kV.
Quantitative Data (Representative)
The following tables present representative data from analogous indium-based MOFs to provide an expectation of the properties of a hypothetical In-(Indan-2,2-dicarboxylate) MOF.
Table 1: Representative Synthesis Parameters for Indium-Based MOFs.
| Parameter | Value | Reference |
| Metal Source | In(NO₃)₃·5H₂O | [14] |
| Ligand | Dicarboxylic Acid | [6][15] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][9] |
| Temperature | 100-150 °C | [9] |
| Reaction Time | 24-72 hours | [9] |
Table 2: Representative Physicochemical Properties of Indium-Based MOFs.
| Property | Value | Method | Reference |
| BET Surface Area | 600-1200 m²/g | N₂ Adsorption at 77K | [16] |
| Pore Volume | 0.3-0.7 cm³/g | N₂ Adsorption at 77K | [5] |
| Thermal Stability | 300-450 °C | TGA | [12] |
| Crystal System | Varies (e.g., Orthorhombic) | Single-Crystal XRD | [14] |
Application Example: Catalysis
A potential application of an In-(Indan-2,2-dicarboxylate) MOF is in heterogeneous catalysis, leveraging the Lewis acidic indium centers.[3]
References
- 1. Recent advances in carboxylate-based indium( iii )–organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02014F [pubs.rsc.org]
- 2. Toward understanding the structure–catalyst activity relationship of new indium MOFs as catalysts for solvent-free ketone cyanosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two indium-based metal-organic frameworks (MOFs) synthesized with two different lengths of ligands as fluorescence sens… [ouci.dntb.gov.ua]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. ossila.com [ossila.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Magnetic MOFs [ebrary.net]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carboxylate-based metal–organic frameworks - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Indan-2,2-dicarboxylic Acid Derivatives in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indan-2,2-dicarboxylic acid and its derivatives represent a unique and rigid scaffold that holds significant potential in the design and synthesis of novel therapeutic agents. The gem-dicarboxylic acid moiety on the indan backbone offers a strategic anchor for chemical modification, allowing for the generation of diverse molecular architectures with a wide range of pharmacological activities. This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for the synthesis of key derivatives, and insights into their potential biological targets.
Application Notes
The indan scaffold itself is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The rigid, bicyclic nature of the indan core provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity interactions with biological targets. The introduction of a 2,2-dicarboxylic acid functionality further enhances the synthetic versatility of this scaffold.
Key Therapeutic Areas of Interest:
While direct pharmaceutical applications of this compound are not extensively reported in publicly available literature, the core structure is closely related to various biologically active molecules. The derivatization of the dicarboxylic acid group into amides, esters, and other functional groups can lead to compounds with potential applications in several therapeutic areas:
-
Neurological Disorders: The rigid indan framework is a feature of some compounds that interact with central nervous system (CNS) targets. Derivatives of similar dicarboxylic acids have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor and as modulators for the γ-aminobutyric acid (GABA) receptor, both of which are critical targets in the treatment of epilepsy, neuropathic pain, and other neurological conditions.[1][2] The spatial arrangement of functional groups on the indan scaffold could be optimized to achieve selective modulation of these receptors.
-
Oncology: The development of novel anticancer agents often involves the exploration of unique molecular scaffolds. Spiro-indan derivatives, which can be conceptually derived from the this compound backbone, have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The ability to introduce diverse substituents through the dicarboxylic acid handles allows for the fine-tuning of anti-proliferative activity and selectivity.
-
Infectious Diseases: The search for new antimicrobial agents is a global health priority. The indan scaffold has been incorporated into molecules with antibacterial and antifungal properties. The synthesis of amide and ester libraries from this compound provides a straightforward approach to generating a multitude of candidates for antimicrobial screening.
Bioisosteric Replacement Strategies:
The carboxylic acid groups of this compound are key features for derivatization but can also present challenges in drug development, such as poor membrane permeability or rapid metabolism. Bioisosteric replacement is a powerful strategy to overcome these limitations while maintaining or improving biological activity.[5][6][7][8][9] For the dicarboxylic acid moiety, potential bioisosteres include:
-
Tetrazoles: These five-membered heterocyclic rings are well-established carboxylic acid bioisosteres with similar acidity but improved lipophilicity, which can enhance oral bioavailability.[5]
-
Hydroxamic acids: This functional group can also mimic carboxylic acids and is known for its metal-chelating properties, which can be exploited in the design of enzyme inhibitors.[6]
-
Sulfonamides: As another acidic functional group, sulfonamides can serve as effective replacements for carboxylic acids in certain contexts.
Experimental Protocols
The following protocols describe general methods for the synthesis of key derivatives of this compound. These can be adapted and optimized for specific target molecules.
1. Synthesis of this compound Diamides
Amide bond formation is a fundamental transformation in pharmaceutical synthesis. The following protocol outlines a general procedure for the synthesis of diamides from this compound.
-
Materials:
-
This compound
-
Amine (2.2 equivalents)
-
Coupling agent (e.g., HATU, HOBt/EDC) (2.2 equivalents)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA) (4.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the tertiary base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid groups.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamide derivative.
-
2. Synthesis of Spiro-Indan Derivatives
Spirocyclic compounds containing the indan moiety have shown promising biological activities. While not a direct derivatization of the dicarboxylic acid, this protocol illustrates the synthesis of a related spiro-indan structure, highlighting the versatility of the indan core.
-
Materials:
-
1,3-Indanedione
-
Substituted Chalcone
-
Catalyst (e.g., L-proline)
-
Solvent (e.g., Ethanol)
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
To a solution of 1,3-indanedione (1.0 equivalent) and the substituted chalcone (1.0 equivalent) in ethanol, add a catalytic amount of L-proline (e.g., 20 mol%).
-
Reflux the reaction mixture for the time required for the reaction to go to completion (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of representative this compound derivatives. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: Synthesis of this compound Diamide Derivatives
| Entry | Amine | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | HATU | DMF | 12 | 85 | >98 |
| 2 | Morpholine | HOBt/EDC | DCM | 16 | 78 | >97 |
| 3 | Aniline | HATU | DMF | 24 | 65 | >95 |
Table 2: Biological Activity of Hypothetical this compound Derivatives
| Compound | Target | Assay | IC50 (µM) |
| Indan-diamide 1 | NMDA Receptor | [3H]MK-801 Binding | 2.5 |
| Indan-diamide 2 | GABAA Receptor | Electrophysiology | 5.1 |
| Spiro-indan 1 | HeLa Cancer Cells | MTT Assay | 10.2 |
Visualizations
Logical Workflow for the Synthesis of this compound Diamides
Caption: General workflow for the synthesis of diamide derivatives.
Signaling Pathway Modulation by Hypothetical Indan Derivatives
References
- 1. Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctppc.org [ctppc.org]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indan-2,2-dicarboxylic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indan-2,2-dicarboxylic acid is a versatile scaffold that holds potential for the development of novel agrochemicals, including herbicides and plant growth regulators. Its rigid indan core combined with the reactive dicarboxylic acid functionality allows for the synthesis of a diverse library of derivatives. This document provides detailed application notes and experimental protocols for the synthesis, screening, and characterization of this compound derivatives for agrochemical applications. The protocols are based on established methodologies for similar carboxylic acid-based agrochemicals and are intended to serve as a comprehensive guide for researchers in this field.
Introduction: The Potential of this compound in Agrochemicals
Carboxylic acids and their derivatives are integral to the development of various herbicides and plant growth regulators. The carboxylic acid moiety can mimic natural plant hormones like auxin, leading to phytotoxic effects at high concentrations. The indanone structure, a core component of this compound, has also been associated with herbicidal activity. The unique structural features of this compound make it an attractive starting point for the discovery of new agrochemical active ingredients.
Derivatives of this compound can be designed to target various physiological processes in plants, including:
-
Auxin Transport Inhibition: Many carboxylic acid-based herbicides disrupt plant growth by interfering with auxin transport, a critical process for plant development.
-
Enzyme Inhibition: The dicarboxylic acid functionality can be tailored to bind to the active sites of essential plant enzymes.
-
Germination Inhibition: Certain dicarboxylic acids have shown promise in preventing the germination of parasitic weeds like Striga and Orobanche, which pose a significant threat to agriculture in many regions.
This document outlines the synthetic pathways to create derivatives of this compound and the subsequent bioassays to evaluate their potential as novel agrochemicals.
Synthesis of this compound Derivatives
The dicarboxylic acid group of this compound serves as a prime site for chemical modification to generate a variety of derivatives, such as esters and amides. These modifications can significantly influence the compound's biological activity, uptake, and translocation within the plant.
General Synthesis Workflow
The general workflow for synthesizing and screening this compound derivatives is depicted below.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Experimental Protocol: Synthesis of Diethyl Indan-2,2-dicarboxylate (Hypothetical Example)
This protocol describes the synthesis of a simple diester derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then reflux for 2 hours until the solution becomes clear.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. Add anhydrous ethanol (3.0 eq) followed by the slow addition of triethylamine (2.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure diethyl indan-2,2-dicarboxylate.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity Screening
A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of the synthesized this compound derivatives.
Primary Herbicidal Screening (Petri Dish Assay)
This initial in vitro assay quickly assesses the effect of the compounds on seed germination and early seedling growth of both a model dicot (e.g., Arabidopsis thaliana) and a model monocot (e.g., Lolium rigidum).
Protocol:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).
-
Seed Plating: Place sterile filter paper in Petri dishes. Add a known volume of the test solution to the filter paper and allow the solvent to evaporate. Place a defined number of seeds (e.g., 20) on the treated filter paper. Add a specific volume of sterile water or a minimal nutrient solution.
-
Incubation: Seal the Petri dishes and incubate in a controlled environment growth chamber with appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length for each treatment.
-
Analysis: Calculate the inhibition percentage for each parameter compared to a solvent-only control. Determine the IC₅₀ (concentration for 50% inhibition) values for promising compounds.
Secondary Herbicidal Screening (Pot Assay)
Compounds showing significant activity in the primary screen should be advanced to a more realistic pot assay to evaluate their pre- and post-emergence herbicidal effects.
Protocol for Pre-emergence Activity:
-
Pot Preparation: Fill pots with a standardized soil mix.
-
Sowing: Sow seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a specified depth.
-
Herbicide Application: Apply the test compound, formulated as a sprayable solution, to the soil surface at different application rates (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light. Water the pots as needed.
-
Evaluation: After 2-3 weeks, assess the percentage of weed emergence and the visual injury to the emerged weeds (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).
Protocol for Post-emergence Activity:
-
Plant Growth: Grow test weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the test compound as a foliar spray at different application rates.
-
Growth Conditions: Return the pots to the greenhouse.
-
Evaluation: Assess visual injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
Plant Growth Regulation Assays
Derivatives that exhibit sub-lethal effects at lower concentrations in the primary screen should be evaluated for plant growth regulatory (PGR) activity.
Protocol: Root Elongation Assay in Agar Plates:
-
Plate Preparation: Prepare agar plates containing a basal nutrient medium and a range of concentrations of the test compound.
-
Seedling Transfer: Germinate seeds of a model plant (e.g., Arabidopsis thaliana) on a control medium and then transfer seedlings of uniform size to the treatment plates.
-
Incubation: Place the plates vertically in a growth chamber to allow for gravitropic root growth.
-
Measurement: After a defined period (e.g., 5-7 days), measure the primary root length and the number and length of lateral roots.
-
Analysis: Compare the root architecture of treated seedlings to controls to identify auxin-like or anti-auxin effects.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Primary Herbicidal Screening Data of this compound Derivatives against Arabidopsis thaliana
| Compound ID | Derivative Type | Concentration (µM) | Germination Inhibition (%) | Root Inhibition (%) | Shoot Inhibition (%) |
| IDA-001 | Diethyl ester | 100 | 15 | 45 | 20 |
| IDA-002 | Di-n-propyl ester | 100 | 25 | 60 | 35 |
| IDA-003 | Dibenzyl ester | 100 | 40 | 85 | 55 |
| IDA-004 | N,N'-diethyl amide | 100 | 10 | 30 | 15 |
| IDA-005 | N,N'-diphenyl amide | 100 | 55 | 95 | 70 |
Table 2: Hypothetical Post-emergence Herbicidal Activity of Lead Compounds against Amaranthus retroflexus
| Compound ID | Application Rate (g a.i./ha) | Visual Injury (%) at 14 DAT |
| IDA-003 | 250 | 60 |
| IDA-003 | 500 | 85 |
| IDA-005 | 250 | 75 |
| IDA-005 | 500 | 95 |
| Commercial Standard | 500 | 90 |
Mode of Action (Hypothetical)
Based on the structural similarity of carboxylic acid derivatives to auxin, a plausible mode of action for active this compound derivatives is the disruption of auxin signaling pathways.
Caption: Hypothetical mode of action: disruption of polar auxin transport by an this compound derivative.
Conclusion
This compound presents a promising and underexplored scaffold for the development of new agrochemicals. The synthetic and screening protocols outlined in this document provide a robust framework for the systematic investigation of its derivatives. Through a comprehensive approach encompassing synthesis, multi-tiered bioassays, and mode of action studies, novel and effective herbicides or plant growth regulators may be discovered. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in sustainable agriculture.
Analytical Techniques for the Characterization of Indan-2,2-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of Indan-2,2-dicarboxylic acid. The analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thermal Analysis (DSC/TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Overview of Analytical Strategy
The characterization of this compound, a molecule of interest in pharmaceutical and chemical research, requires a multi-faceted analytical approach to confirm its identity, purity, and physicochemical properties. The logical workflow for this characterization is outlined below.
Caption: Logical workflow for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| CAS Number | 2437-08-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 191-195 °C (decomposes) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Expected Spectral Data
¹H NMR (Predicted):
-
Aromatic Protons (4H): Multiplet in the range of 7.1-7.4 ppm.
-
Methylene Protons (-CH₂-) (4H): Singlet or two doublets (depending on resolution and solvent) around 3.0-3.5 ppm.
-
Carboxylic Acid Protons (-COOH) (2H): A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O.[2]
¹³C NMR (Predicted):
-
Carboxylic Carbonyl Carbons (-COOH): In the range of 170-180 ppm.[2]
-
Aromatic Carbons: In the range of 120-145 ppm.
-
Methylene Carbons (-CH₂-): In the range of 35-45 ppm.
-
Quaternary Carbon (C-2): Around 50-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium hydroxide (for enhancing ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Set the mass spectrometer to operate in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature).
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak. In negative ion mode, this would be the [M-H]⁻ ion at m/z 205.18. In positive ion mode, adducts such as [M+H]⁺ (m/z 207.19) or [M+Na]⁺ (m/z 229.17) may be observed.
Expected Fragmentation
While a specific experimental mass spectrum for this compound is not publicly available, common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for its quantification.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and to quantify it in a sample.
Caption: General workflow for HPLC analysis.
Materials:
-
This compound sample and reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid (e.g., phosphoric acid, formic acid) for mobile phase modification
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for dicarboxylic acids is a mixture of an aqueous acidic buffer and an organic solvent. For example, 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[3]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution can be used. For example, a gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Record the chromatograms for the standards and the sample.
-
Determine the retention time of this compound.
-
Assess purity by calculating the area percentage of the main peak.
-
For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is necessary.
Experimental Protocol: GC-MS with Silylation
Objective: To identify and quantify this compound after derivatization.
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Solvent (e.g., pyridine, acetonitrile)
-
GC-MS system
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA (+1% TMCS).
-
Seal the vial and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min, and hold for 5-10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.
-
The mass spectrum will show a molecular ion peak corresponding to the bis(trimethylsilyl) ester and characteristic fragmentation patterns.
-
Thermal Analysis (DSC/TGA)
Thermal analysis provides information on the thermal stability, melting point, and decomposition of a compound.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and thermal decomposition profile of this compound.
Materials:
-
This compound sample
-
DSC and TGA instruments
-
Aluminum or platinum pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared DSC or TGA pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the instrument.
-
Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 30 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting. The reported melting point is 191-195 °C with decomposition.[1]
-
TGA: Analyze the thermogram to identify the temperature at which decomposition begins and the percentage of mass loss at different stages.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the different functional groups in the molecule.
-
Expected FTIR Data
Based on the structure of this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 (strong) | C=O (Carboxylic Acid) | Stretching |
| 1600, 1450 | C=C (Aromatic) | Stretching |
| ~1200-1300 | C-O (Carboxylic Acid) | Stretching |
| 2850-3000 | C-H (Aliphatic) | Stretching |
| 3000-3100 | C-H (Aromatic) | Stretching |
This comprehensive suite of analytical techniques provides a robust framework for the complete characterization of this compound, ensuring its identity, purity, and quality for research and development purposes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione | MDPI [mdpi.com]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Indan-2,2-dicarboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Indan-2,2-dicarboxylic acid via recrystallization. This resource is designed to assist in overcoming common experimental challenges and to provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, in this case, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the this compound completely when hot but only sparingly when cold. For dicarboxylic acids, polar solvents are generally a good starting point. Based on general principles for similar compounds, suitable solvents to test include water, ethanol, methanol, or mixtures thereof. Small-scale solubility tests are crucial to determine the best solvent or solvent pair for your specific sample.
Q3: What are common impurities found in crude this compound?
A3: Impurities can vary depending on the synthetic route. Common contaminants may include unreacted starting materials, by-products from side reactions, or residual solvents. The presence of impurities can affect the crystal growth, potentially leading to smaller or less pure crystals.[1][2][3]
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a two-solvent system can be very effective if a suitable single solvent cannot be found.[4] In this method, this compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then reheated until it becomes clear again and allowed to cool slowly to induce crystallization. The two solvents must be miscible with each other.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The solution is supersaturated, and crystallization has not been initiated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. - Add a "seed crystal" of pure this compound to the cooled solution. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the this compound. The compound is precipitating from a supersaturated solution at a temperature above its melting point. Significant impurities are present, lowering the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system altogether. |
| Low recovery of purified crystals. | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. The crystals were filtered before crystallization was complete. The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are colored. | Colored impurities are present in the crude sample. | - Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [5][6] |
| Molecular Weight | 206.19 g/mol | [5][6] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 191-195 °C (decomposes) |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into separate test tubes.
-
Add a few drops of a potential solvent (e.g., water, ethanol, methanol, acetone) to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.
-
The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to the flask while heating and swirling until the solid just dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time.
-
For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature oven.
8. Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Indan-2,2-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Indan-2,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the intramolecular malonic ester synthesis. This process involves the reaction of α,α'-dibromo-o-xylene with a malonic ester, such as diethyl malonate, in the presence of a strong base like sodium ethoxide. The resulting intermediate, diethyl indan-2,2-dicarboxylate, is then hydrolyzed and subsequently decarboxylated to yield the final product.
Q2: What are the key steps in the malonic ester synthesis of this compound?
A2: The synthesis can be broken down into three main stages:
-
Cyclization: Formation of the indan ring by reacting α,α'-dibromo-o-xylene with diethyl malonate and a base.
-
Saponification (Ester Hydrolysis): Conversion of the diethyl indan-2,2-dicarboxylate intermediate to the corresponding dicarboxylic acid salt using a strong base like sodium hydroxide.
-
Acidification and Decarboxylation: Neutralization with a strong acid to precipitate the dicarboxylic acid, which may be followed by a separate decarboxylation step if the mono-acid derivative is desired. However, for this compound, the dicarboxylic acid is the final product.
Q3: Why is the choice of base critical in the cyclization step?
A3: The base plays a crucial role in deprotonating the diethyl malonate to form the nucleophilic enolate. The strength and concentration of the base can significantly impact the reaction rate and the formation of byproducts. Sodium ethoxide in ethanol is commonly used. Using a base that is too weak may result in a slow or incomplete reaction, while an excessively strong base or incorrect stoichiometry can promote side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Ineffective base: The sodium ethoxide may have decomposed due to moisture. 2. Impure starting materials: α,α'-dibromo-o-xylene or diethyl malonate may be of low quality. 3. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is dry. 2. Purify starting materials before use. α,α'-dibromo-o-xylene can be recrystallized. Diethyl malonate can be distilled. 3. Ensure the reaction mixture is adequately heated, typically to the reflux temperature of the solvent (e.g., ethanol). |
| Formation of a polymeric or tarry substance | 1. Intermolecular side reactions: High concentrations of reactants can favor polymerization over intramolecular cyclization. 2. Side reactions of α,α'-dibromo-o-xylene with the base. | 1. Use high-dilution conditions. Add the α,α'-dibromo-o-xylene solution slowly to the solution of the malonic ester enolate. 2. Maintain the reaction temperature and control the addition rate of the base. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of byproducts such as mono-alkylated intermediate or intermolecular reaction products. 3. Incomplete hydrolysis leading to the presence of the ethyl ester. | 1. Monitor the reaction by TLC to ensure completion. 2. Optimize reaction conditions (e.g., stoichiometry, temperature, reaction time) to minimize byproduct formation. Column chromatography may be necessary for purification of the intermediate ester. 3. Ensure complete saponification by using a sufficient excess of base and adequate reaction time and temperature. |
| Incomplete hydrolysis of the diethyl ester | 1. Insufficient amount of base (e.g., NaOH). 2. Reaction time or temperature is too low. | 1. Use a larger excess of the hydrolyzing base. 2. Increase the reaction time and/or temperature for the saponification step. Monitor the reaction progress by TLC until the ester spot disappears. |
| Product contains a mono-carboxylic acid impurity | Partial decarboxylation may occur if the acidification and work-up are performed at elevated temperatures. | Perform the acidification and initial isolation of the dicarboxylic acid at low temperatures (e.g., using an ice bath). |
Experimental Protocols
Synthesis of Diethyl Indan-2,2-dicarboxylate
This protocol describes the initial cyclization reaction.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux. Add a solution of α,α'-dibromo-o-xylene (1 equivalent) in absolute ethanol dropwise to the refluxing mixture over several hours.
-
Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC). Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Hydrolysis of Diethyl Indan-2,2-dicarboxylate
This protocol describes the conversion of the diester to the final dicarboxylic acid.
-
Saponification: Dissolve the purified diethyl indan-2,2-dicarboxylate in ethanol and add an aqueous solution of sodium hydroxide (a 2-3 fold molar excess).
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Optimizing reaction conditions for Indan-2,2-dicarboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Indan-2,2-dicarboxylic acid. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy for synthesizing this compound is a two-step process. The first step involves the formation of diethyl indan-2,2-dicarboxylate through a malonic ester synthesis, by reacting o-xylylene dibromide with diethyl malonate in the presence of a base. The second step is the hydrolysis of the resulting diester to yield the final dicarboxylic acid product.
Q2: What are the critical parameters to control for a high yield in the first step (diethyl indan-2,2-dicarboxylate synthesis)?
A2: Key parameters for optimizing the yield of the diester include the choice and stoichiometry of the base, the reaction temperature, the purity of the reagents and solvent, and the reaction time. Anhydrous conditions are crucial to prevent side reactions.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (o-xylylene dibromide and diethyl malonate), the mono-alkylated product, and byproducts from side reactions. In the hydrolysis step, the monoester (ethyl 2-carboxyindan-2-carboxylate) can be a significant impurity if the reaction does not go to completion.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents, such as ethanol/water. The choice of solvent is critical and depends on the solubility of the dicarboxylic acid and its impurities.
Q5: What is a potential side reaction to be aware of during the synthesis?
A5: A significant side reaction in the first step is the formation of polymeric byproducts from the reaction of o-xylylene dibromide. In the hydrolysis step, incomplete hydrolysis will result in the presence of the monoester.
Experimental Protocols
Step 1: Synthesis of Diethyl Indan-2,2-dicarboxylate
This procedure is adapted from standard malonic ester synthesis protocols.
Materials:
-
o-Xylylene dibromide (1,2-Bis(bromomethyl)benzene)
-
Diethyl malonate
-
Sodium ethoxide (or Sodium metal and absolute ethanol)
-
Anhydrous ethanol
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution while stirring.
-
Dissolve o-xylylene dibromide in anhydrous ethanol or toluene and add it dropwise to the reaction mixture.
Procedure:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Hydrolysis of Diethyl Indan-2,2-dicarboxylate to this compound
This procedure is a standard saponification of a diethyl ester.[1]
Materials:
-
Diethyl indan-2,2-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl indan-2,2-dicarboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. A typical ratio is 1:3:2 (ester:methanol:NaOH solution, by volume).[1]
Procedure:
-
Heat the reaction mixture to reflux with vigorous stirring and maintain for approximately 4 hours. The reaction can be monitored by TLC to confirm the disappearance of the starting material.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into a beaker containing deionized water.
-
To remove any unreacted starting material and other organic impurities, extract the aqueous solution with ethyl acetate (2 x 50 mL). Discard the organic layers.[1]
-
Cool the aqueous phase in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A white precipitate of this compound will form.[1]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Wash the solid with cold deionized water to remove any inorganic salts.[1]
-
Dry the collected solid under vacuum to obtain the final product. The product can be further purified by recrystallization if necessary.[1]
Data Presentation
Table 1: Optimization of Base for Diethyl Indan-2,2-dicarboxylate Synthesis (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 78 | 12 | 75 |
| 2 | Potassium Carbonate | DMF | 100 | 24 | 60 |
| 3 | Sodium Hydride | THF | 66 | 12 | 80 |
| 4 | Potassium tert-butoxide | THF | 66 | 8 | 85 |
Table 2: Optimization of Hydrolysis Conditions for Diethyl Indan-2,2-dicarboxylate (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Methanol/Water | 70 | 4 | 92 |
| 2 | KOH | Ethanol/Water | 80 | 4 | 95 |
| 3 | LiOH | THF/Water | 66 | 6 | 90 |
| 4 | NaOH | Dioxane/Water | 100 | 3 | 93 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diethyl Indan-2,2-dicarboxylate | Incomplete reaction due to insufficient base or reaction time. | - Use a stronger base (e.g., sodium hydride) or increase the equivalents of the base. - Extend the reaction time and monitor by TLC. |
| Side reactions, such as polymerization of o-xylylene dibromide. | - Use high-dilution conditions by adding the o-xylylene dibromide solution slowly to the reaction mixture. | |
| Presence of water in reagents or solvent. | - Use freshly distilled anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Low Yield of this compound | Incomplete hydrolysis of the diester. | - Increase the reaction time or the concentration of the base. - Ensure efficient stirring to promote mixing of the biphasic system if applicable. |
| Product loss during workup. | - Ensure complete precipitation by adjusting the pH to be sufficiently acidic. - Minimize the amount of water used for washing the precipitate to avoid product loss due to solubility. | |
| Presence of Impurities in Final Product | Unreacted starting materials or mono-alkylated product in the diester. | - Improve the purification of the diethyl indan-2,2-dicarboxylate intermediate by vacuum distillation or column chromatography. |
| Incomplete hydrolysis leading to the presence of the monoester. | - Extend the hydrolysis reaction time or use a higher temperature. |
Visualizations
References
Technical Support Center: Improving the Yield of Indan-2,2-dicarboxylic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of indan-2,2-dicarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically follows a two-step process: an intramolecular dialkylation of a malonic ester followed by hydrolysis.
Q1: My initial alkylation step to form diethyl indan-2,2-dicarboxylate is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in the intramolecular malonic ester synthesis (also known as the Perkin alicyclic synthesis) are a frequent issue.[1] The primary challenges are ensuring complete formation of the enolate and favoring the intramolecular cyclization over intermolecular polymerization.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The alpha-protons of diethyl malonate are acidic (pKa ≈ 12.6), but a strong base is required for complete enolate formation.[2]
-
Solution: Use a strong base like sodium ethoxide (NaOEt). It is crucial to use a base with an alkoxide that matches the ester to prevent transesterification.[1] Ensure the reaction is conducted under anhydrous (dry) conditions, as water will quench the enolate.
-
-
Intermolecular Side Reactions: The generated enolate can react with another molecule of the dihalide starting material, leading to polymer formation instead of the desired five-membered ring.
-
Solution: Employ high-dilution conditions. By slowly adding the reactants to a large volume of solvent, you increase the probability of the two ends of the same molecule finding each other, thus favoring the intramolecular reaction.
-
-
Reagent Purity: The purity of both diethyl malonate and the alkylating agent (e.g., α,α'-dibromo-o-xylene) is critical.
-
Solution: Use freshly distilled or purified reagents. Impurities in the dihalide can lead to undesired side products.
-
Q2: The hydrolysis of my diethyl indan-2,2-dicarboxylate is incomplete, leaving unreacted ester. How can I ensure the reaction goes to completion?
A2: Incomplete saponification (base-catalyzed hydrolysis) is typically due to insufficient reaction time, temperature, or quantity of base.
Possible Causes & Solutions:
-
Insufficient Base: Saponification is a stoichiometric reaction. At least two equivalents of base (e.g., NaOH or KOH) are required per mole of diester.
-
Solution: Use a molar excess of the base (e.g., 2.5-3 equivalents) to ensure the reaction is driven to completion. A 30% aqueous solution of sodium hydroxide is often effective.[3]
-
-
Low Reaction Temperature/Time: Hydrolysis of sterically hindered esters can be slow.
-
Poor Solubility: If the ester is not fully soluble in the reaction medium, the reaction rate will be slow.
Q3: My final product is contaminated with indan-2-carboxylic acid. How can I prevent this decarboxylation?
A3: this compound, like other malonic acids, is susceptible to decarboxylation, especially when heated.[5][6] This reaction involves the loss of one of the carboxyl groups as carbon dioxide.[5][7]
Possible Causes & Solutions:
-
Excessive Heat: High temperatures during the final stages of the reaction (acidification, isolation) or during drying can promote decarboxylation. The reaction proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes.[6]
-
Solution: After hydrolysis is complete, cool the reaction mixture to room temperature before acidifying.[3] Avoid prolonged heating of the acidic mixture.
-
-
Drying Conditions: Drying the final product at a high temperature will invariably lead to decarboxylation.
-
Solution: Dry the purified this compound under vacuum at a low to moderate temperature (e.g., < 60°C).
-
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for isolating the dicarboxylic acid after hydrolysis? A: After cooling the basic hydrolysis mixture, it is often beneficial to perform a workup to remove organic, non-acidic impurities. Extract the aqueous solution with a solvent like ethyl acetate or ether and discard the organic layer.[3] Then, cool the remaining aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.[3] The this compound should precipitate as a solid, which can then be collected by filtration.
Q: How can I purify the final this compound product? A: The most common method for purification is recrystallization. The choice of solvent is critical. You may need to screen several solvents or solvent systems to find one in which the dicarboxylic acid is soluble when hot but sparingly soluble when cold. If colored impurities are present, you can treat the hot solution with activated carbon before filtering and allowing it to cool.[8]
Q: Can I use acidic conditions for the hydrolysis step instead of basic conditions? A: While acid-catalyzed hydrolysis is possible, it can be slower and often requires harsher conditions. Vigorous hydrolysis with a mixture of aqueous HBr and acetic acid has been used for similar compounds, but this often leads to simultaneous and complete decarboxylation, which is undesirable in this case.[4][9] Therefore, base-catalyzed hydrolysis (saponification) followed by careful acidification is the preferred method.
Data Presentation
Table 1: Typical Reaction Conditions for Diethyl Indan-2,2-dicarboxylate Synthesis
| Parameter | Condition | Rationale |
| Reactants | Diethyl malonate, α,α'-dibromo-o-xylene | Standard starting materials for Perkin alicyclic synthesis.[1] |
| Base | Sodium Ethoxide (NaOEt) | Strong base to form the enolate; matches the ester to prevent transesterification.[1][2] |
| Solvent | Anhydrous Ethanol | Solvent for base and reactants. |
| Technique | High-dilution addition | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Reflux | Provides energy to overcome the activation barrier of the SN2 reaction. |
Table 2: Recommended Conditions for Hydrolysis to this compound
| Parameter | Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) or KOH | Strong base for efficient saponification. |
| Solvent System | Ethanol/Water or Methanol/Water | Co-solvent system to ensure miscibility of the organic ester and aqueous base.[3] |
| Temperature | Reflux (~80-100 °C) | Increases reaction rate to ensure complete hydrolysis.[3] |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to go to completion; should be monitored by TLC.[3] |
| Acidification | Concentrated HCl to pH 2-3 | Ensures complete protonation of the dicarboxylate salt to precipitate the diacid.[3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Indan-2,2-dicarboxylate
-
Setup: Equip a large round-bottom flask with a reflux condenser and two dropping funnels. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Base Preparation: In the flask, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
High-Dilution Addition: To the refluxing sodium ethoxide solution, add diethyl malonate and α,α'-dibromo-o-xylene dropwise and simultaneously from the two separate dropping funnels over a period of several hours.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Workup: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl indan-2,2-dicarboxylate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl indan-2,2-dicarboxylate in a mixture of ethanol and a 30% aqueous solution of sodium hydroxide.[3]
-
Saponification: Heat the mixture to reflux and stir vigorously for 4 hours, or until TLC analysis shows the absence of starting material.[3]
-
Workup: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and extract with ethyl acetate to remove any neutral organic impurities; discard the organic layer.[3]
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 2-3), causing a white precipitate to form.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and air-dry.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C to prevent decarboxylation.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield during the initial alkylation reaction.
Caption: Reaction pathways showing desired hydrolysis vs. undesired decarboxylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SATHEE: Chemistry Decarboxylation Reaction [satheejee.iitk.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Indan-2,2-dicarboxylic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of Indan-2,2-dicarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl indan-2,2-dicarboxylate?
A1: The most prevalent method is a variation of the malonic ester synthesis, specifically the Perkin alicyclic synthesis. This involves the reaction of diethyl malonate with 1,2-bis(bromomethyl)benzene in the presence of a base, such as sodium ethoxide. The reaction proceeds via a double nucleophilic substitution, where the enolate of diethyl malonate first displaces one bromide, and then an intramolecular cyclization occurs to displace the second bromide, forming the indan ring system.[1][2][3]
Q2: My yield of diethyl indan-2,2-dicarboxylate is significantly lower than expected. What are the potential causes?
A2: Low yields can be attributed to several side reactions. The most common issue is the formation of intermolecular side products instead of the desired intramolecular cyclization.[1] This can happen when one molecule of the diethyl malonate enolate reacts with two different molecules of 1,2-bis(bromomethyl)benzene, or vice-versa, leading to oligomeric or polymeric materials. Another possibility is a competing elimination (E2) reaction of the alkyl halide, promoted by the basic conditions.[4]
Q3: I'm observing multiple products on my TLC and in my crude NMR. What are the likely side products?
A3: Besides the desired product, you may be observing one or more of the following:
-
Mono-alkylated intermediate: This is the product where diethyl malonate has reacted with only one of the bromomethyl groups of 1,2-bis(bromomethyl)benzene.
-
Intermolecular dialkylated product: This occurs when two molecules of diethyl malonate react with one molecule of 1,2-bis(bromomethyl)benzene.
-
Oligomeric/Polymeric byproducts: These arise from uncontrolled intermolecular reactions.
-
Hydrolyzed products: If there is water in your reaction, you might form the corresponding carboxylic acid from the hydrolysis of the ester groups.[4]
-
Transesterification products: If the alcohol used to prepare your alkoxide base (e.g., methanol to make sodium methoxide) is different from the ester alcohol (e.g., diethyl malonate), you can get a mixture of esters (e.g., methyl ethyl esters or dimethyl esters).[1]
Q4: How can I minimize the formation of polymeric side products?
A4: The formation of polymers is a common issue in reactions aiming for intramolecular cyclization. To favor the desired intramolecular reaction, it is crucial to use high-dilution conditions. By slowly adding the reagents to a large volume of solvent, you decrease the probability of reactive intermediates encountering other molecules, thus promoting the intramolecular pathway.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective base, wet reagents/solvents, or inactive alkyl dihalide. | Ensure the base (e.g., sodium ethoxide) is freshly prepared or properly stored. Use anhydrous solvents and thoroughly dry all glassware. Verify the purity and reactivity of your 1,2-bis(bromomethyl)benzene. |
| Mixture of Mono- and Di-alkylated Products | Incorrect stoichiometry or reaction conditions favoring intermolecular reactions. | Use a precise 1:1 molar ratio of diethyl malonate to 1,2-bis(bromomethyl)benzene. Employ high-dilution conditions by adding the reagents slowly and separately to a large volume of solvent. |
| Presence of Elimination Byproducts (Alkenes) | The base is promoting E2 elimination of HBr from the alkyl halide. | Use a less hindered, strong base like sodium ethoxide. Maintain a controlled, moderate reaction temperature, as higher temperatures can favor elimination.[4] |
| Hydrolysis of Ester to Carboxylic Acid | Contamination with water during the reaction or workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4] |
| Transesterification (Mixed Esters) | Mismatch between the alkoxide base and the ester being used. | Ensure the alcohol used to prepare the alkoxide base is the same as the alcohol of the ester. For diethyl malonate, use sodium ethoxide in ethanol.[1] |
Experimental Protocols
Synthesis of Diethyl Indan-2,2-dicarboxylate
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl malonate
-
1,2-bis(bromomethyl)benzene
-
Sodium metal
-
Anhydrous ethanol
-
Dry toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add small, freshly cut pieces of sodium metal (1.0 eq) to anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Stir until all the sodium has dissolved.
-
Enolate Formation: Add dry toluene to the sodium ethoxide solution. Then, add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Alkylation/Cyclization: In a separate flask, dissolve 1,2-bis(bromomethyl)benzene (1.0 eq) in dry toluene. Add this solution dropwise to the diethyl malonate enolate solution over several hours while heating the mixture to reflux. The slow addition is crucial to promote intramolecular cyclization.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visual Diagrams
Caption: General workflow for the synthesis of diethyl indan-2,2-dicarboxylate.
Caption: Desired intramolecular vs. side intermolecular reaction pathways.
References
Decarboxylation of Indan-2,2-dicarboxylic acid conditions and prevention
Welcome to the Technical Support Center for Indan-2,2-dicarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and use of this compound, with a focus on managing its decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary precursor?
This compound is a geminal dicarboxylic acid built on an indan framework. It is typically synthesized by the hydrolysis of its corresponding diester, most commonly diethyl indan-2,2-dicarboxylate. This hydrolysis step is a critical point where unintended decarboxylation can occur.
Q2: What is decarboxylation and why is it a concern for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, a gem-dicarboxylic acid, this process is particularly facile upon heating, leading to the formation of indan-2-carboxylic acid. This can be an undesired side reaction if the dicarboxylic acid is the target molecule, or it can be a desired transformation if indan-2-carboxylic acid is the product of interest. The reaction's sensitivity to heat is a primary concern during synthesis, purification, and storage.
Q3: Under what conditions does this compound typically decarboxylate?
The primary condition that induces decarboxylation of this compound is heat. As a malonic acid derivative, it is prone to thermal decarboxylation.[2] The melting point of this compound is reported to be between 191-195 °C, with decomposition, which indicates that significant decarboxylation occurs at these temperatures. Generally, for malonic acid derivatives, decarboxylation can proceed readily at temperatures between 100-150 °C.
Q4: How can I prevent the decarboxylation of this compound during its synthesis from diethyl indan-2,2-dicarboxylate?
Preventing decarboxylation hinges on avoiding harsh, high-temperature conditions, especially during the hydrolysis (saponification) of the diethyl ester precursor. Key strategies include:
-
Mild Hydrolysis Conditions: Employing reagents that facilitate hydrolysis under milder, near-neutral, or enzymatic conditions can prevent decarboxylation.
-
Low-Temperature Work-up: Ensuring all steps following hydrolysis, such as acidification and product isolation, are performed at low temperatures (e.g., in an ice bath) will minimize thermal stress on the molecule.
-
Careful Drying: Drying the final product under vacuum at low temperatures is crucial to avoid thermal decomposition.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution(s) |
| Low or no yield of this compound after hydrolysis of the diester; indan-2-carboxylic acid is isolated instead. | The hydrolysis conditions were too harsh (high temperature, strong acid/base), causing simultaneous decarboxylation. | 1. Switch to a milder hydrolysis protocol. Consider enzymatic hydrolysis with a lipase or chemical hydrolysis with a reagent like potassium trimethylsilanolate at or below room temperature. 2. During the work-up, ensure the acidification step is performed at 0 °C or below. |
| The product decomposes upon melting point determination. | The compound is undergoing thermal decarboxylation, which is characteristic of this type of molecule. | This is an expected property. The melting point with decomposition is a key characterization parameter for this compound. |
| During storage, the purity of this compound decreases over time, and the presence of indan-2-carboxylic acid is detected. | The storage conditions are not optimal, and slow decarboxylation is occurring. | Store the compound in a tightly sealed container in a refrigerator or freezer to minimize thermal decomposition over time. |
Quantitative Data Summary
The thermal stability of dicarboxylic acids is a critical parameter. The following table provides a summary of the key thermal data for this compound.
| Parameter | Value | Notes |
| Melting Point | 191-195 °C | Decomposition occurs at the melting point, indicating decarboxylation. |
| Recommended Max. Drying Temp. | < 50 °C | To be performed under vacuum to avoid thermal degradation. |
| Decarboxylation Temperature Range | > 100 °C | Significant decarboxylation can be expected to begin within this range, accelerating as the temperature approaches the melting point. |
Experimental Protocols
Protocol 1: Controlled Thermal Decarboxylation to Synthesize Indan-2-carboxylic Acid
This protocol outlines the intentional decarboxylation of this compound.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether or mineral oil)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Place this compound into a round-bottom flask with a magnetic stir bar.
-
Add a high-boiling point solvent to create a slurry that can be stirred effectively.
-
Equip the flask with a condenser to prevent loss of solvent.
-
Heat the mixture with stirring to a temperature of 195-200 °C.
-
Monitor the reaction by observing the evolution of CO₂ gas (bubbling).
-
Maintain the temperature until gas evolution ceases, indicating the completion of the reaction (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Isolate the indan-2-carboxylic acid product through standard work-up procedures such as extraction and recrystallization.
Protocol 2: Mild, Non-Decarboxylative Hydrolysis of Diethyl Indan-2,2-dicarboxylate
This protocol is designed to minimize the risk of decarboxylation during the hydrolysis of the diester precursor.
Method A: Using Potassium Trimethylsilanolate
Potassium trimethylsilanolate is a potent nucleophile that can cleave esters under mild, anhydrous conditions.[3][4]
Materials:
-
Diethyl indan-2,2-dicarboxylate
-
Potassium trimethylsilanolate (TMSOK)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere setup
-
Aqueous HCl (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve diethyl indan-2,2-dicarboxylate in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Add potassium trimethylsilanolate (2.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding 1M HCl until the pH is acidic (~2).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
The resulting solid is this compound.
Method B: Enzymatic Hydrolysis using Lipase
Lipases are enzymes that can catalyze the hydrolysis of esters under very mild pH and temperature conditions.[5][6][7]
Materials:
-
Diethyl indan-2,2-dicarboxylate
-
Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)
-
Phosphate buffer (pH 7)
-
t-Butanol (as a co-solvent to improve solubility)
-
Orbital shaker or magnetic stirrer
Procedure:
-
Prepare a suspension of diethyl indan-2,2-dicarboxylate in a phosphate buffer (pH 7). Add a small amount of t-butanol if solubility is an issue.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or LC-MS.
-
Once the reaction is complete, filter off the immobilized enzyme (which can often be washed and reused).
-
Cool the filtrate in an ice bath and acidify with cold 1M HCl to precipitate the dicarboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at a low temperature (<50 °C).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Conditions for preventing vs. promoting decarboxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters | MDPI [mdpi.com]
Technical Support Center: HPLC Purity Assessment of Indan-2,2-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Indan-2,2-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals to assist in method development, validation, and routine purity testing.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
-
Question: Why is my peak for this compound tailing?
Answer: Peak tailing is a common issue when analyzing acidic compounds like this compound.[1][2][3] The primary causes include:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the carboxylic acid functional groups, leading to tailing.[2] To mitigate this, use a well-endcapped, high-purity silica column or a column specifically designed for polar compounds.
-
Insufficient Mobile Phase Buffering: An inappropriate mobile phase pH can lead to the partial ionization of the analyte during separation, causing peak tailing.[2][3] Ensure the mobile phase pH is at least 2 pH units below the pKa of the dicarboxylic acid to maintain it in a single protonated state.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1] To check for this, dilute your sample and reinject; if the peak shape improves, overload was the issue.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause tailing. If all peaks in the chromatogram are tailing, it could indicate a blocked column frit.[1]
-
-
Question: My peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for acidic compounds but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the mobile phase.
-
Column Overload: Severe column overload can sometimes manifest as fronting.[3]
-
Injection Volume Issues: Injecting a large volume of a sample dissolved in a strong solvent can also lead to peak distortion.[3]
-
-
Question: Why are my peaks broad?
Answer: Broad peaks can significantly reduce resolution and sensitivity.[3] Common causes include:
-
Column Inefficiency: An old or poorly packed column will lead to band broadening.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Inadequate Mobile Phase Composition: A mobile phase that is too weak may result in broad peaks due to prolonged interaction with the stationary phase.[3]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention and peak width.[3]
-
-
Question: I am observing split peaks. What should I do?
Answer: Split peaks can arise from several issues:
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit, causing the sample to be distributed unevenly onto the column.[1]
-
Column Void or Channeling: A void at the head of the column can cause the sample band to split.
-
Injector Problems: A faulty injector rotor seal can lead to split peaks.[4]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Retention Time and Baseline Issues
-
Question: My retention times are shifting. What is the cause?
Answer: Retention time shifts can be sudden or gradual and can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can lead to drifting retention times.[5]
-
Fluctuations in Flow Rate: A malfunctioning pump can cause inconsistent flow rates and, consequently, shifting retention times.[3]
-
Column Temperature Variations: Inadequate column thermostatting will lead to retention time variability.[3]
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient methods, can cause retention time shifts in the initial injections.[4]
-
Mobile Phase pH Drift: For an ionizable compound like this compound, a small change in mobile phase pH can significantly alter the retention time.[5]
-
-
Question: I am seeing a noisy or drifting baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification.
-
Noisy Baseline: This can be caused by air bubbles in the detector, a contaminated detector cell, or a failing lamp.[4] Thoroughly degassing the mobile phase is essential.
-
Drifting Baseline: A drifting baseline is often observed in gradient elution when the mobile phase components have different UV absorbances at the detection wavelength.[4] It can also be due to a lack of column equilibration or column bleed.
-
Ghost Peaks: These are unexpected peaks that can appear in the chromatogram, often due to contamination in the mobile phase, sample carryover from a previous injection, or impurities from the injection vial or cap.[3]
-
Frequently Asked Questions (FAQs)
-
Question: What is a good starting HPLC method for the purity assessment of this compound?
Answer: A good starting point would be a reversed-phase HPLC method. Based on methods for similar dicarboxylic acids, the following conditions are recommended:
-
Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer is recommended. For example, Mobile Phase A could be 0.1% phosphoric acid or formic acid in water, and Mobile Phase B could be acetonitrile.[6] Using an acidic mobile phase ensures the dicarboxylic acid is in its non-ionized form, leading to better peak shape.[7]
-
Detection: UV detection at a low wavelength, such as 210 nm, is often used for compounds with limited chromophores.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, is recommended for reproducibility.[6]
-
-
Question: How should I prepare my sample of this compound for analysis?
Answer: The sample should be accurately weighed and dissolved in a suitable solvent. A good practice is to dissolve the sample in the initial mobile phase composition or a mixture that is weaker than the mobile phase to avoid peak distortion (e.g., a 50:50 mixture of water and acetonitrile).[6] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulates that could block the column.
-
Question: What are the potential impurities I should look for?
Answer: Potential impurities in synthesized this compound could include:
-
Unreacted starting materials.
-
By-products from the synthesis.
-
Degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[8][9] A forced degradation study is often performed to demonstrate the stability-indicating nature of the analytical method.[9][10]
-
-
Question: How do I calculate the purity of my sample?
Answer: The purity of the synthesized compound is typically determined by calculating the area percentage of the main peak from the HPLC chromatogram.[6] The formula is:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of this compound should be used to calculate the purity based on a calibration curve.
Experimental Protocol
A detailed methodology for the HPLC purity assessment of this compound is provided below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile. |
| Standard Preparation | Prepare a certified reference standard at the same concentration as the sample. |
Note: For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid in the mobile phase.[11]
Data Presentation
The following table summarizes typical quantitative data that would be generated during method validation for the purity assessment of this compound.
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (RT) | ~ 8.5 min (example) | Consistent RT for the main peak |
| Tailing Factor | 1.1 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity (r²) | 0.999 | ≥ 0.999 |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
| Purity | 99.5% (example) | As per specification |
| %RSD for Precision | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. uhplcs.com [uhplcs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Indan-2,2-dicarboxylic Acid Reactions
Welcome to the technical support center for reactions involving Indan-2,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is typically an off-white to light yellow solid. It has a molecular weight of 206.19 g/mol .[1] A key characteristic is its melting point, which is reported at 191-195 °C with decomposition, indicating that it is susceptible to decarboxylation at elevated temperatures.[2][3]
Q2: How should this compound be stored?
The compound should be stored at room temperature in a dry, dark, and well-ventilated place.[4] Keeping it in a tightly sealed container will protect it from moisture.
Q3: Is this compound stable to heat?
No, it is not particularly stable at high temperatures. As a geminal dicarboxylic acid (structurally similar to malonic acid), it is prone to thermal decarboxylation.[5] Heating the compound, especially above its melting point, will cause it to lose one carboxyl group as carbon dioxide (CO₂), yielding 2-indancarboxylic acid.[6] This reaction should be considered when planning reactions at elevated temperatures.
Q4: What are the most common reactions performed with this compound?
Common transformations include:
-
Esterification: Converting one or both carboxylic acid groups into esters. This is fundamental for creating derivatives for further synthesis or for use in pharmaceutical applications.[7]
-
Decarboxylation: Intentionally removing one carboxyl group to synthesize mono-acid derivatives.[5]
-
Reduction: Reducing the carboxylic acid groups to alcohols, although this is less common.
-
Amide Formation: Converting the acid groups to amides, typically after activation to an acid chloride.
Troubleshooting Guide
Synthesis-Related Issues
Q: My synthesis of this compound via the malonic ester pathway is resulting in a low yield. What are the common pitfalls?
A: The malonic ester synthesis is a robust method but can have several issues.[8] Low yields often stem from one of the following:
-
Incomplete Deprotonation: The initial deprotonation of diethyl malonate requires a strong, anhydrous base (e.g., sodium ethoxide in absolute ethanol). Any moisture will consume the base and inhibit the formation of the required enolate.
-
Side Reactions: The primary side reaction is the formation of dialkylated byproducts, where the alkylating agent reacts with two molecules of the malonate enolate.[9] This can be minimized by slow, controlled addition of the alkylating agent (e.g., 1,2-bis(bromomethyl)benzene).
-
Inefficient Hydrolysis (Saponification): The final step, hydrolysis of the diester to the dicarboxylic acid, requires stringent conditions (e.g., refluxing with a strong base like KOH or NaOH) to ensure both ester groups are cleaved. Incomplete hydrolysis will lead to a mixture of monoester and diester, complicating purification.
-
Workup Losses: this compound has some solubility in water. During the acidification and extraction steps, ensure the aqueous phase is fully acidified (pH ~1-2) to protonate the carboxylate and reduce its water solubility. Multiple extractions with an organic solvent (like ethyl acetate) are recommended.
Esterification Challenges
Q: I am attempting a Fischer esterification to produce the diester, but the reaction stalls or gives low conversion. How can I drive the reaction to completion?
A: Fischer esterification is an equilibrium-controlled process.[10] To maximize the yield of the diester, you must shift the equilibrium towards the products.
-
Use Excess Alcohol: Using the alcohol reactant as the solvent is a common and effective strategy to push the equilibrium forward according to Le Châtelier's principle.[10]
-
Remove Water: The water produced during the reaction can hydrolyze the ester product, reversing the reaction.[11] Removing water as it forms is crucial. This is typically achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Catalyst Choice and Amount: Ensure you are using a sufficient amount of a strong acid catalyst.
Table 1: Common Catalysts for Fischer Esterification
| Catalyst | Typical Loading (mol%) | Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | 1 - 5% | Reflux in excess alcohol | Highly effective and inexpensive, but can cause charring with sensitive substrates.[10] |
| p-Toluenesulfonic Acid (p-TsOH) | 2 - 10% | Reflux in alcohol/toluene | Solid catalyst, easier to handle than H₂SO₄. Effective for Dean-Stark setups. |
| Amberlyst-15 (Ion-Exchange Resin) | 10 - 20% (w/w) | Reflux in alcohol | Heterogeneous catalyst, easily filtered off, simplifying workup. Good for acid-sensitive molecules.[12] |
Q: How can I achieve selective mono-esterification of this compound?
A: Selectively reacting only one of the two identical carboxylic acid groups is challenging but achievable.
-
Stoichiometric Control: Using exactly one equivalent of the alcohol and an activating agent (like DCC/DMAP) can favor mono-ester formation, but often results in a mixture of starting material, mono-ester, and di-ester that is difficult to separate.
-
Catalyst-Based Selectivity: Certain heterogeneous catalysts, such as specific ion-exchange resins or bifunctional alumina, have been shown to selectively catalyze the mono-esterification of dicarboxylic acids.[12][13] The mechanism often involves the diacid adsorbing onto the catalyst surface in a way that exposes only one carboxyl group for reaction.[12]
-
Use of Anhydrides: Reacting the dicarboxylic acid with an anhydride under controlled conditions can sometimes yield a mixed anhydride at one position, which can then be reacted with an alcohol.
Stability and Purification
Q: My reaction mixture is turning dark at high temperatures, and I suspect decarboxylation. How can I avoid this?
A: Decarboxylation is triggered by heat.[6] To prevent it:
-
Lower the Reaction Temperature: If possible, use more active catalysts or reagents that allow the reaction to proceed at a lower temperature.
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Use Milder Reagents: Avoid harsh, strongly acidic, or basic conditions at high temperatures if they are not essential for the desired transformation.
Q: The crude this compound is difficult to purify. What are the best methods?
A: Due to its high polarity from the two carboxyl groups, this compound can be challenging to purify.
-
Recrystallization: This is the most common method. The key is finding a suitable solvent system. Given its polarity, hot water or a mixed solvent system like ethanol/water or acetone/water is a good starting point.[14] The goal is to find a system where the compound is soluble when hot but poorly soluble when cold, while impurities remain in solution.
-
Reversed-Phase Flash Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica gel, reversed-phase (C18) chromatography is an excellent alternative.[15] A typical mobile phase would be a gradient of water (often with 0.1% formic acid or TFA to suppress ionization) and methanol or acetonitrile.[15]
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in a weak base (e.g., aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate or ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure dicarboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative malonic ester synthesis.
-
Prepare Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (2.1 g, 91 mmol) in absolute ethanol (50 mL) under a nitrogen atmosphere.
-
Form Enolate: To the cooled sodium ethoxide solution, add diethyl malonate (7.2 g, 45 mmol) dropwise with stirring.
-
Alkylation: Add a solution of 1,2-bis(bromomethyl)benzene (11.9 g, 45 mmol) in anhydrous ethanol (20 mL) dropwise to the stirred solution over 1 hour. After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting materials.
-
Saponification: Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide (15 g, 267 mmol) in water (30 mL). Heat the mixture to reflux for 8 hours to hydrolyze the ester groups.
-
Workup and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a hot ethanol/water mixture.
Protocol 2: Di-esterification via Fischer Esterification
-
Setup: In a round-bottom flask, combine this compound (5.0 g, 24.2 mmol), the desired alcohol (e.g., methanol, 100 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate system, visualizing with KMnO₄ stain). The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester, which can be purified by flash chromatography on silica gel if necessary.
Visualizations
Experimental Workflow Diagram
This diagram illustrates a typical workflow for the synthesis and purification of a chemical compound like this compound.
Troubleshooting Logic for Low Esterification Yield
This decision tree provides a logical path for troubleshooting low yields in esterification reactions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. INDAN-2 2-DICARBOXYLIC ACID 97 price,buy INDAN-2 2-DICARBOXYLIC ACID 97 - chemicalbook [chemicalbook.com]
- 3. INDAN-2 2-DICARBOXYLIC ACID 97 CAS#: 2437-08-3 [m.chemicalbook.com]
- 4. 2437-08-3,INDAN-2 2-DICARBOXYLIC ACID 97 [lookchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lookchem.com [lookchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. teledyneisco.com [teledyneisco.com]
Validation & Comparative
A Comparative Guide to Linker Selection in Metal-Organic Frameworks: Indan-2,2-dicarboxylic Acid vs. Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers and metal nodes. The geometry and functionality of the organic linker play a pivotal role in dictating the resulting MOF's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and catalysis to drug delivery. This guide provides a comparative analysis of two dicarboxylic acid linkers: the linear and widely-used terephthalic acid and the less-explored, bent Indan-2,2-dicarboxylic acid.
While terephthalic acid has been extensively studied, leading to a vast library of well-characterized MOFs, this compound represents a class of V-shaped linkers that can introduce unique structural motifs and functionalities. Due to the limited availability of experimental data on this compound-based MOFs, this guide will leverage data from structurally analogous bent linkers to infer potential properties and draw a comparative picture.
Data Presentation: A Tale of Two Geometries
The structural differences between the linear terephthalic acid and the bent this compound are expected to manifest in the resultant MOF properties. Below is a comparative summary of typical data for MOFs synthesized with terephthalic acid and projected data for MOFs with a bent dicarboxylic acid linker like this compound.
Table 1: Comparison of Properties of MOFs Synthesized with Terephthalic Acid and a Hypothetical this compound
| Property | Terephthalic Acid-based MOFs (e.g., MOF-5, MIL-53) | Hypothetical this compound-based MOFs |
| BET Surface Area (m²/g) | 500 - 5000+ | Potentially lower to moderate, depending on framework packing |
| Pore Volume (cm³/g) | 0.3 - 2.0+ | Variable, may feature hierarchical pore systems |
| Thermal Stability (°C) | 350 - 500+ | Potentially lower due to increased conformational flexibility |
| Crystal Structure | Often high symmetry (e.g., cubic, tetragonal) | Lower symmetry, potentially more complex and interpenetrated frameworks |
| Drug Loading Capacity | High, dependent on pore size and surface chemistry | Potentially high, with drug-linker interactions influenced by the indan backbone |
Experimental Protocols
Solvothermal Synthesis of a Terephthalic Acid-based MOF (e.g., MOF-5)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined autoclave, dissolve Zinc nitrate hexahydrate and terephthalic acid in DMF. The molar ratio of metal salt to linker is typically 1:1 to 1:3.
-
Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 12-48 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The collected solid is washed with fresh DMF and then with a volatile solvent like chloroform or ethanol to remove unreacted starting materials and residual DMF from the pores.
-
The final product is activated by heating under vacuum to remove the solvent molecules completely, yielding the porous MOF-5 framework.
General Approach for the Synthesis of an this compound-based MOF
Materials:
-
A suitable metal salt (e.g., Zinc nitrate, Copper nitrate)
-
This compound
-
A high-boiling point solvent (e.g., DMF, DEF, DMA)
Procedure:
-
Dissolve the metal salt and this compound in the chosen solvent in a Teflon-lined autoclave.
-
The reaction mixture is heated under solvothermal conditions, with the temperature and time being critical parameters to be optimized for crystal formation.
-
Post-synthesis, the product would be collected, washed, and activated using a procedure similar to that for terephthalic acid-based MOFs. Characterization would then be performed to determine the structure and properties.
Mandatory Visualization
Logical Relationship between Linker Geometry and MOF Properties
The choice of a linear versus a bent dicarboxylic acid linker has profound implications for the resulting MOF architecture and its properties. This relationship can be visualized as a logical flow.
Caption: Logical flow from linker geometry to MOF properties and applications.
Experimental Workflow for MOF Synthesis and Characterization
The synthesis and characterization of MOFs follow a systematic workflow to ensure the desired material is obtained and its properties are well-understood.
Caption: General experimental workflow for MOF synthesis and characterization.
Comparative Discussion
Terephthalic Acid: As a rigid, linear linker, terephthalic acid is a cornerstone of MOF chemistry. Its simple geometry often leads to the formation of highly symmetric and porous frameworks, such as the iconic MOF-5 and the robust UiO-66. The resulting materials typically exhibit high thermal stability and large surface areas, making them excellent candidates for gas storage and as hosts for large guest molecules, including drugs. The well-defined, uniform pores of many terephthalic acid-based MOFs allow for predictable loading and release kinetics.
This compound: The bent, or V-shaped, geometry of this compound introduces a significant structural deviation from the linear paradigm of terephthalic acid. This "kink" in the linker is expected to disrupt the formation of highly symmetric, open frameworks. Instead, it is more likely to produce MOFs with lower symmetry, potentially leading to interpenetrated structures or frameworks with more complex and hierarchical pore systems.
While this might lead to a reduction in the overall surface area compared to some terephthalic acid-based MOFs, the unique pore architecture could offer advantages in selective gas separation or shape-selective catalysis. For drug delivery applications, the indan backbone introduces a more complex and potentially more interactive surface within the pores, which could be exploited for specific host-guest interactions with drug molecules. The inherent flexibility of the indan unit might, however, lead to a decrease in the thermal stability of the resulting MOFs compared to those constructed from rigid aromatic linkers.
Conclusion
The choice between a linear linker like terephthalic acid and a bent linker such as this compound represents a fundamental decision in the design of MOFs with tailored properties. Terephthalic acid provides a reliable route to high-porosity, high-symmetry materials with established performance in various applications. This compound, while less explored, offers the potential for creating novel MOF architectures with complex pore environments and potentially unique functional properties. Further experimental investigation into MOFs constructed from this compound and other bent linkers is crucial to fully unlock their potential and provide a more complete comparative picture. This guide serves as a foundational resource for researchers embarking on the design and synthesis of new MOF materials, highlighting the critical role of linker geometry in shaping the future of this exciting class of porous materials.
A Comparative Guide to the Thermal Stability of Polymers Containing Indan-2,2-dicarboxylic Acid
A Theoretical Comparison Based on Structure-Property Relationships
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the expected thermal stability of polymers incorporating Indan-2,2-dicarboxylic acid. It is important to note that a direct experimental comparison is currently challenging due to a lack of published research on the synthesis and thermal characterization of polymers derived from this specific dicarboxylic acid.
Therefore, this guide offers a theoretical comparison based on established structure-property relationships in polymer science. The anticipated thermal properties of polymers containing the rigid and bulky indan moiety are contrasted with well-characterized polymers derived from common dicarboxylic acids: the rigid aromatic terephthalic acid, the flexible aliphatic adipic acid, and the rigid, planar heteroaromatic 2,5-furandicarboxylic acid.
Theoretical Impact of this compound on Polymer Thermal Stability
The unique structure of this compound, featuring a fused bicyclic system that is both rigid and non-planar, is expected to impart distinct thermal properties to polymers.
-
Increased Glass Transition Temperature (Tg): The rigidity of the indan unit would significantly restrict the rotational freedom of the polymer chains. This increased stiffness is anticipated to lead to a higher glass transition temperature compared to polymers made with flexible aliphatic dicarboxylic acids like adipic acid. The non-planar nature of the indan structure may disrupt chain packing to some extent, but the overall rigidity is expected to be the dominant factor, likely resulting in a Tg comparable to or even higher than that of polymers derived from planar aromatic dicarboxylic acids.
-
Enhanced Thermal Decomposition Temperature (Td): The bulky and stable carbocyclic structure of the indan moiety is predicted to enhance the thermal stability of the resulting polymer. The energy required to initiate the degradation of this robust structure is expected to be high, leading to a higher decomposition temperature.
Comparative Thermal Properties of Polymers from Various Dicarboxylic Acids
To provide a tangible reference for the expected thermal performance, the following table summarizes the thermal properties of well-known polyamides and polyesters synthesized from terephthalic acid, adipic acid, and 2,5-furandicarboxylic acid.
| Dicarboxylic Acid | Polymer Example | Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) (5% weight loss) |
| Terephthalic Acid | Poly(ethylene terephthalate) (PET) | Polyester | ~75 °C[1] | ~390-440 °C[2][3][4] |
| Polyamide 6,T (PA6,T) | Polyamide | ~207-262 °C[5] | ~380-430 °C[5] | |
| Adipic Acid | Polyamide 6,6 (PA6,6) | Polyamide | ~54-68 °C[6][7] | ~393 °C[8] |
| 2,5-Furandicarboxylic Acid | Poly(ethylene furanoate) (PEF) | Polyester | ~80 °C[1] | ~330-376 °C[9][10] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to determine the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (Td) of the polymer.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (5-10 mg) is accurately weighed into a tared TGA crucible (typically ceramic or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The Td is typically reported as the temperature at which 5% weight loss occurs (Td5%). The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. A typical program would be:
-
Heat from ambient to a temperature above the expected melting point (if any) at a controlled rate (e.g., 10 °C/min).
-
Hold isothermally for a few minutes.
-
Cool at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.
-
Heat again at a controlled rate (e.g., 10 °C/min) through the glass transition and melting regions.
-
-
Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition from the second heating scan.
Visualizing Structure-Property Relationships
The following diagrams illustrate the conceptual differences in polymer chain architecture and their expected impact on thermal properties.
Caption: Conceptual relationship between dicarboxylic acid structure and polymer thermal properties.
Caption: Standard experimental workflow for assessing the thermal stability of a novel polymer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jeeng.net [jeeng.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Indan-2,2-dicarboxylic Acid-Based Polymers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a polymeric carrier is paramount to success. This guide provides a comprehensive performance comparison of a novel, hypothetical class of polymers based on Indan-2,2-dicarboxylic acid against established alternatives in the field of drug delivery. By examining key performance indicators and outlining detailed experimental methodologies, this document serves as a foundational resource for exploring the potential of these next-generation biomaterials.
While direct experimental data on polymers derived from this compound for drug delivery applications is not yet prevalent in published literature, their potential can be extrapolated from the well-documented performance of a similar class of polymers: poly(ester amide)s (PEAs). This compound, with its rigid, bicyclic structure, is a promising monomer for creating PEAs with unique thermal and mechanical properties. This guide will therefore present a comparative analysis based on the projected performance of a hypothetical this compound-based PEA against widely-used biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA).
Quantitative Performance Comparison
The following tables summarize key performance metrics for a hypothetical this compound-based polymer in comparison to standard drug delivery polymers. It is important to note that the data for the this compound polymer is projected based on the known properties of poly(ester amide)s and the structural characteristics of the indan monomer.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| Hypothetical this compound PEA | 5 - 15% | 60 - 85% | The rigid indan backbone may create a structured matrix conducive to encapsulating a variety of drug molecules. |
| Poly(lactic-co-glycolic acid) (PLGA) | 1 - 10% | 50 - 80% | Performance is highly dependent on the drug's properties and the fabrication method used. |
| Poly(lactic acid) (PLA) | 10 - 20% | 70 - 90% | Often exhibits higher loading for hydrophobic drugs due to its more crystalline nature. |
Table 2: In Vitro Drug Release Kinetics
| Polymer System | Release Profile | Typical Duration | Mechanism of Release |
| Hypothetical this compound PEA | Biphasic: Initial burst followed by sustained release | Weeks to months | Primarily diffusion and enzymatic degradation of amide bonds, followed by hydrolysis of ester bonds. |
| Poly(lactic-co-glycolic acid) (PLGA) | Biphasic to triphasic | Days to months | Bulk erosion and diffusion. The lactide-to-glycolide ratio significantly influences the release rate. |
| Poly(lactic acid) (PLA) | Slower, more linear release | Months to years | Surface erosion and diffusion, particularly for higher molecular weight and more crystalline forms. |
Table 3: Biocompatibility and Degradation
| Polymer System | Biocompatibility | Primary Degradation Products | Notes |
| Hypothetical this compound PEA | Predicted to be high | This compound, amino acids, diols | Degradation products are anticipated to be non-toxic and readily metabolized. Biocompatibility would need to be confirmed through in vitro and in vivo studies.[1][2][3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Excellent | Lactic acid, glycolic acid | Well-established safety profile with degradation products being natural metabolites.[3] |
| Poly(lactic acid) (PLA) | Excellent | Lactic acid | Generally considered safe and biocompatible.[3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of these polymers.
Synthesis of a Hypothetical this compound-Based Poly(ester amide)
This protocol describes a potential solution polycondensation method.
-
Materials: this compound, a selected diol (e.g., 1,4-butanediol), a selected amino acid (e.g., L-alanine), and a carbodiimide coupling agent (e.g., DCC/NHS).
-
Procedure:
-
The amino acid is first reacted with the diol to form a diester-diamine monomer.
-
This compound is then activated with the coupling agent.
-
The activated diacid is subsequently reacted with the diester-diamine monomer in an appropriate solvent (e.g., N,N-dimethylformamide) under an inert atmosphere.
-
The polymerization reaction is typically carried out at room temperature for 24-48 hours.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating drug release kinetics.
-
Materials: Drug-loaded polymer nanoparticles, phosphate-buffered saline (PBS) at pH 7.4, and a shaker incubator.
-
Procedure:
-
A known amount of drug-loaded nanoparticles is suspended in a specific volume of PBS.
-
The suspension is placed in a shaker incubator maintained at 37°C.
-
At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.
-
The concentration of the released drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[4]
-
The cumulative percentage of drug release is plotted against time.
-
In Vitro Biocompatibility Assessment
This protocol describes a common method for evaluating the cytotoxicity of the polymer.
-
Materials: Polymer nanoparticles, a specific cell line (e.g., fibroblasts or the cell line relevant to the therapeutic target), cell culture medium, and an MTT assay kit.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then incubated with varying concentrations of the polymer nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium containing the nanoparticles is removed, and a solution of MTT is added to each well.
-
The cells are incubated with MTT for a few hours, during which viable cells convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Conclusion
Polymers based on this compound represent a promising, yet underexplored, frontier in drug delivery. The rigid and hydrophobic nature of the indan moiety, when incorporated into a biodegradable poly(ester amide) backbone, has the potential to offer enhanced thermal stability, tunable degradation kinetics, and favorable drug encapsulation properties. While the data presented for the this compound-based polymer is hypothetical, it is grounded in the established principles of polymer chemistry and drug delivery science. This guide serves as a call to action for researchers to synthesize and characterize these novel polymers, thereby unlocking their full potential to address the challenges of modern therapeutic delivery. The provided experimental protocols offer a solid foundation for such investigations.
References
- 1. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Chiral Resolution of Indan-2,2-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for chiral resolution is a critical aspect of drug discovery and development. This guide provides a comparative overview of established methodologies for the chiral resolution of indan-2,2-dicarboxylic acid derivatives, complete with supporting experimental considerations and data presentation frameworks.
While specific published data on the resolution of this compound is limited, the principles outlined herein for dicarboxylic acids provide a strong framework for developing a successful resolution strategy. The primary methods for separating enantiomers of chiral carboxylic acids include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.
Comparison of Chiral Resolution Strategies
The selection of a resolution method depends on various factors, including the scale of the separation, the chemical nature of the substrate, and the desired purity of the enantiomers. Below is a comparative summary of the most common approaches.
| Method | Resolving Agent/Stationary Phase | Typical Solvents | Yield (Theoretical Max) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | Chiral amines (e.g., (S)-(-)-1-phenylethylamine, quinine, brucine) | Alcohols (e.g., Methanol, Ethanol, Isopropanol), Acetonitrile, Water, or mixtures | 50% per enantiomer | >98% | >98% | Scalable, cost-effective for large quantities. | Relies on trial-and-error for solvent and resolving agent selection; success is not guaranteed. |
| Enzymatic Resolution (Kinetic) | Lipases (e.g., Candida antarctica lipase B), Esterases | Organic solvents (e.g., Toluene, Hexane), Buffer solutions | 50% for each enantiomer (ester and acid) | Often >99% | N/A | High enantioselectivity, mild reaction conditions. | Requires derivatization to an ester; enzyme cost and stability can be a factor. |
| Chiral Chromatography (HPLC) | Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, Pirkle-type) | Hexane/Isopropanol, Acetonitrile/Water with additives | >95% | >99% | N/A | High purity, applicable to a wide range of compounds, analytical and preparative scales. | Expensive for large-scale separations, requires specialized equipment. |
Detailed Experimental Protocols
The following are generalized experimental protocols that can be adapted for the chiral resolution of a specific this compound derivative.
Diastereomeric Salt Crystallization
This method involves the reaction of the racemic dicarboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Protocol:
-
Salt Formation: In a suitable flask, dissolve one equivalent of racemic this compound derivative in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetonitrile). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. If no precipitate forms, allow the solution to cool slowly to room temperature. If necessary, further cool the solution in an ice bath or refrigerator. Seeding with a small crystal from a trial experiment can induce crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Determine the enantiomeric excess of the resolved acid using chiral HPLC or by converting it to a diastereomeric derivative with a different chiral reagent for NMR analysis. The mother liquor can be processed to isolate the other enantiomer.
Enzymatic Kinetic Resolution
Enzymatic resolution relies on the stereoselective catalysis of a reaction by an enzyme, typically the hydrolysis of a diester derivative of the dicarboxylic acid.[3]
Protocol:
-
Substrate Preparation: Synthesize the dimethyl or diethyl ester of the racemic this compound using standard esterification methods (e.g., reaction with methanol/thionyl chloride or ethanol/sulfuric acid).
-
Enzymatic Hydrolysis: Suspend the racemic diester in a phosphate buffer solution (pH 7.0). Add a lipase (e.g., Lipoprotein lipase from Burkholderia sp.).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC. The goal is to achieve approximately 50% conversion.
-
Separation: Once 50% conversion is reached, stop the reaction and extract the mixture. The unreacted ester can be extracted with an organic solvent. Then, acidify the aqueous layer to pH 2 with 2M HCl and extract the resulting enantiomerically enriched mono-acid.
-
Hydrolysis of Ester: The recovered unreacted ester can be hydrolyzed under basic conditions to yield the other enantiomer of the carboxylic acid.
-
Analysis: Determine the enantiomeric excess of both the resolved mono-acid and the acid obtained from the hydrolysis of the remaining ester using chiral HPLC.
Visualizing the Workflows
Diastereomeric Salt Resolution Workflow
The following diagram illustrates the process of separating enantiomers via diastereomeric salt crystallization.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Decision Tree for Selecting a Resolution Strategy
This diagram provides a logical approach to selecting an appropriate chiral resolution method.
Caption: Decision tree for choosing a chiral resolution method.
References
Benchmarking Indan-2,2-dicarboxylic Acid Against Commercial Monomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Indan-2,2-dicarboxylic acid against a selection of commercially significant dicarboxylic acid monomers used in the synthesis of polymers. Due to the limited availability of public domain experimental data on polymers derived from this compound, this guide benchmarks its potential performance based on its unique chemical structure alongside established data for commercial alternatives. The information presented aims to assist researchers and professionals in evaluating its potential for novel polymer development.
Introduction to this compound
This compound is a dicarboxylic acid featuring a rigid, bicyclic indan moiety. Its chemical formula is C₁₁H₁₀O₄ and it has a molecular weight of 206.19 g/mol . The melting point of the monomer is in the range of 191-195 °C. This monomer is noted for its applications in the polymer, pharmaceutical, and agrochemical industries, and is also utilized as a chelating agent and a research reagent. The indan group is expected to impart unique properties to polymers, such as increased thermal stability and modified mechanical performance, due to its rigid and bulky nature.
Comparative Monomers
For this guide, we will compare this compound with the following widely used commercial dicarboxylic acid monomers:
-
Terephthalic Acid: A key aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polyesters.
-
Isophthalic Acid: An isomer of terephthalic acid, used to produce polyesters with enhanced clarity and chemical resistance.
-
Adipic Acid: A linear aliphatic dicarboxylic acid, a primary component in the synthesis of nylon 6,6 and other polyamides and polyesters.
-
2,5-Furandicarboxylic Acid (FDCA): A bio-based aromatic dicarboxylic acid positioned as a renewable alternative to terephthalic acid.
Prospective Performance Analysis of this compound-Based Polymers
The presence of the rigid indan group in the polymer backbone is anticipated to:
-
Increase Glass Transition Temperature (Tg): The restricted rotation of the polymer chains due to the bulky indan unit would likely lead to a higher Tg compared to polymers derived from more flexible dicarboxylic acids like adipic acid.
-
Enhance Thermal Stability: The aromatic and bicyclic nature of the indan structure is expected to contribute to a higher decomposition temperature, suggesting good thermal stability.
-
Influence Mechanical Properties: The rigidity of the monomer could lead to polymers with high tensile strength and modulus, but potentially lower elongation at break, resulting in more rigid and less flexible materials.
-
Impact Solubility: The unique structure may affect the solubility of the resulting polymers in common organic solvents.
A visual representation of a hypothetical polymerization pathway is provided below.
Quantitative Performance Data of Commercial Monomers
The following tables summarize typical performance data for polymers derived from the selected commercial dicarboxylic acids. These values can vary depending on the specific co-monomer (diol or diamine) used, polymerization conditions, and polymer molecular weight.
Table 1: Thermal Properties of Polymers Derived from Commercial Dicarboxylic Acids
| Dicarboxylic Acid | Polymer Type | Co-monomer | Glass Transition Temp. (°C) | Melting Temp. (°C) | Decomposition Temp. (°C, Td5%) |
| Terephthalic Acid | Polyester | Ethylene Glycol (PET) | 67 - 81 | 250 - 265 | ~350 |
| Isophthalic Acid | Polyester | Ethylene Glycol | ~65 | Amorphous | ~340 |
| Adipic Acid | Polyamide | Hexamethylenediamine (Nylon 6,6) | ~50 | 255 - 265 | ~350 |
| 2,5-Furandicarboxylic Acid | Polyester | Ethylene Glycol (PEF) | ~85 | ~215 | ~350 |
Table 2: Mechanical Properties of Polymers Derived from Commercial Dicarboxylic Acids
| Dicarboxylic Acid | Polymer Type | Co-monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Terephthalic Acid | Polyester | Ethylene Glycol (PET) | 48 - 72 | 2.8 - 3.1 | 50 - 300 |
| Isophthalic Acid | Polyester | Ethylene Glycol | 55 - 65 | 2.1 - 2.8 | 3 - 4 |
| Adipic Acid | Polyamide | Hexamethylenediamine (Nylon 6,6) | 60 - 85 | 1.2 - 2.9 | 15 - 300 |
| 2,5-Furandicarboxylic Acid | Polyester | Ethylene Glycol (PEF) | ~70 | ~2.1 | 5 - 10 |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used to characterize the thermal and mechanical properties of polymers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample and reference is monitored.
-
A typical DSC scan involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
The Tg is observed as a step change in the heat flow curve, while Tm and Tc are observed as endothermic and exothermic peaks, respectively.
Comparative Analysis of MOF Properties from Different Dicarboxylic Acid Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
The tunability of Metal-Organic Frameworks (MOFs) at a molecular level by varying the organic linker is a powerful strategy for designing materials with tailored properties. The choice of the dicarboxylic acid linker, in particular, is a critical determinant of the resulting MOF's structural and chemical characteristics, including porosity, stability, and functionality. This guide provides a comparative analysis of MOF properties derived from different dicarboxylic acid linkers, supported by experimental data, to aid in the rational design of MOFs for applications in catalysis, gas storage, and drug delivery.
The fundamental properties of a dicarboxylic acid linker—such as its length, rigidity, and the presence of functional groups—directly influence the framework's integrity and performance. MOFs constructed from rigid aromatic dicarboxylic acids, for instance, generally exhibit higher thermal stability compared to those with flexible aliphatic linkers.[1]
Impact of Linker Length: A Tale of Two UiOs
A direct comparison of isoreticular MOFs, which share the same network topology but differ in linker length, provides clear insight into the linker's role. The well-studied UiO (University of Oslo) series of zirconium-based MOFs serves as an excellent example. UiO-66 is synthesized with the shorter terephthalic acid (BDC), while UiO-67 utilizes the longer 4,4'-biphenyldicarboxylic acid (BPDC).[1][2] This extension in linker length results in a framework with larger pores in UiO-67.[2][3]
| Property | UiO-66 (BDC Linker) | UiO-67 (BPDC Linker) |
| BET Surface Area (m²/g) | ~1100 - 1500[4] | ~2100 - 3000 |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~1.1 - 1.4 |
| Pore Diameter (Å) | ~8.5[5] | ~12 - 16 |
| Thermal Decomposition (°C) | ~450 - 560[1] | ~550[1] |
Note: The values presented are approximate ranges compiled from various reports and can vary based on synthesis conditions and activation procedures.
The data clearly indicates that increasing the linker length from BDC to BPDC significantly increases the surface area and pore volume. While this expansion can be advantageous for applications requiring the accommodation of large molecules, such as in drug delivery, its effect on thermal stability is nuanced. Some studies report a slight decrease in decomposition temperature with increased linker length, while others show comparable stability.[1]
Impact of Linker Functionalization: The UiO-66 Family
Introducing functional groups onto the dicarboxylic acid linker is a key strategy for fine-tuning the physicochemical properties of MOFs.[4] The UiO-66 framework, known for its exceptional thermal and chemical stability, has been extensively studied with various functionalized BDC linkers.[4]
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) |
| UiO-66 | -H | ~1100 - 1500[4] | ~2.5[4] |
| UiO-66-NH₂ | -NH₂ | ~1200 - 1400[4] | ~3.35[4] |
| UiO-66-NO₂ | -NO₂ | ~1100 - 1300[4] | ~2.8[4] |
| UiO-66-(OH)₂ | -OH | ~1000 - 1200[4] | ~3.0[4] |
The introduction of functional groups can alter the electronic properties of the linker and introduce new interaction sites, which can enhance gas adsorption capacities.[4][6] For example, the amino-functionalized UiO-66-NH₂ exhibits a higher CO₂ adsorption capacity compared to the parent UiO-66, which is attributed to the favorable interactions between the amine groups and CO₂ molecules.[4] However, functionalization can also lead to a slight decrease in surface area and thermal stability due to the increased mass and potential for steric hindrance.[3]
Aromatic vs. Aliphatic Linkers: MOF-5 and MOF-74
The nature of the linker's backbone—aromatic or aliphatic—also plays a crucial role. MOF-5, constructed from Zn₄O clusters and the aromatic terephthalic acid (BDC), is a landmark material known for its high porosity.[7] In contrast, MOF-74 (also known as CPO-27) utilizes a 2,5-dihydroxyterephthalic acid linker, which provides open metal sites that are highly effective for gas adsorption.[8][9] MOFs based on aliphatic linkers are less common but offer unique properties such as greater flexibility.[10]
| MOF | Metal Node | Linker | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Feature |
| MOF-5 | Zn₄O | Terephthalic acid (BDC) | ~260 - 4400[7] | up to 400[7] | High porosity, cubic pores[8] |
| Mg-MOF-74 | Mg²⁺ | 2,5-Dihydroxyterephthalic acid | ~1495[11] | ~400 | Open metal sites, high CO₂ affinity[9][11] |
Generally, the rigidity of aromatic linkers contributes to higher thermal stability in the resulting MOFs compared to those constructed with more flexible aliphatic linkers.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs.
General MOF Synthesis (Solvothermal Method)
-
Precursor Solution: The metal salt (e.g., ZrCl₄ for UiO-66) and the dicarboxylic acid linker are dissolved in a solvent, typically N,N-dimethylformamide (DMF).[4] The molar ratio of metal to linker is critical and is generally maintained at 1:1.[4]
-
Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[4]
-
Product Collection: After cooling to room temperature, the crystalline product is collected by filtration.
-
Washing: The product is washed with DMF and ethanol to remove unreacted precursors.[4]
-
Activation: The washed product is dried under vacuum to remove solvent molecules from the pores, a process known as activation.[4]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns are compared with simulated or known patterns.[4]
-
Brunauer-Emmett-Teller (BET) Analysis: This technique determines the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms at 77 K.[4] Samples must be properly activated before measurement.[4]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate.[4] Weight loss at different temperatures corresponds to the removal of solvents and the eventual decomposition of the framework.[4]
-
Gas Adsorption Measurements: The gas adsorption capacities (e.g., for CO₂, CH₄) are measured using a volumetric gas adsorption analyzer at specific temperatures and pressures.[4]
Workflow for Comparative Analysis
The process of selecting and characterizing MOFs based on different dicarboxylic acid linkers can be visualized as a systematic workflow.
Caption: Workflow for comparing MOF properties based on linker choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. osti.gov [osti.gov]
- 7. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 8. Carboxylate-based metal–organic frameworks - Wikipedia [en.wikipedia.org]
- 9. MOF-74 type variants for CO2 capture - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to Purity Validation of Indan-2,2-dicarboxylic Acid by Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the purity of Indan-2,2-dicarboxylic acid, a key building block in various synthetic applications. We present a detailed examination of the classical acid-base titration method and compare its performance with modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Purity Assessment of this compound
This compound (CAS 2437-08-3) is a dicarboxylic acid with a molecular weight of 206.19 g/mol .[1] Its purity is a critical parameter that can significantly impact the yield and purity of subsequent reaction products in drug development and other chemical syntheses. Accurate determination of its purity is therefore essential for quality control and batch-to-batch consistency.
This guide focuses on the validation of this compound purity, with a primary focus on the well-established method of acid-base titration. We will explore both direct and back titration techniques and compare their efficacy against the more instrument-intensive methods of HPLC and qNMR.
Methodologies for Purity Determination
Acid-Base Titration
Acid-base titration is a classic and widely used quantitative analysis technique to determine the concentration of an acid or base.[2] For a dicarboxylic acid like this compound, the two carboxylic acid groups are neutralized by a standard solution of a strong base, such as sodium hydroxide. Due to the potential for low aqueous solubility of the acid, a back titration approach is often preferred.[3] In this method, a known excess of a strong base is added to dissolve and completely react with the dicarboxylic acid. The unreacted excess base is then titrated with a standard solution of a strong acid.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to identify and quantify components in a mixture. For the purity analysis of this compound, a reverse-phase HPLC method is typically employed. The compound is separated from its impurities on a nonpolar stationary phase with a polar mobile phase. Detection is commonly achieved using a UV detector. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7] The purity of this compound can be determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[8][9]
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and available instrumentation. The following table summarizes the key performance characteristics of titration, HPLC, and qNMR for the analysis of dicarboxylic acids.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Neutralization of acidic functional groups | Separation based on polarity and interaction with stationary and mobile phases | Proportionality of NMR signal integral to the number of nuclei |
| Accuracy | High (typically ≤ 1% error)[10] | High (dependent on reference standard purity) | Very High (often considered a primary ratio method)[11] |
| Precision (RSD) | ≤ 0.5%[12] | < 2% | ≤ 0.1%[6] |
| Limit of Detection (LOD) | mg range | µg to ng range[13] | mg range |
| Limit of Quantification (LOQ) | mg range | µg to ng range[13][14][15][16][17][18][19] | mg range |
| Specificity | Low (titrates all acidic protons) | High (separates impurities) | High (structure-specific signals) |
| Throughput | Low to Medium | High | Medium |
| Cost per Sample | Low | Medium | High |
| Instrumentation | Basic laboratory glassware | HPLC system with UV detector | NMR spectrometer |
| Expertise Required | Low to Medium | Medium to High | High |
Experimental Protocols
Protocol 1: Purity Determination by Back Titration
This protocol is adapted for a dicarboxylic acid with potentially low water solubility.
Reagents and Equipment:
-
This compound sample
-
0.1 M Sodium Hydroxide (NaOH) standard solution, accurately standardized
-
0.1 M Hydrochloric Acid (HCl) standard solution, accurately standardized
-
Phenolphthalein indicator solution
-
Ethanol (neutralized)
-
Analytical balance (readable to 0.1 mg)
-
Burette (50 mL, Class A)
-
Pipette (25 mL, Class A)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask. Record the exact weight.
-
Add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.
-
Using a pipette, add exactly 25.00 mL of the standardized 0.1 M NaOH solution to the flask. This is the excess base.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the excess (unreacted) NaOH with the standardized 0.1 M HCl solution from the burette until the pink color of the indicator disappears.
-
Record the volume of HCl consumed.
-
Perform a blank titration by following the same procedure but without the this compound sample.
Calculation of Purity:
-
Moles of NaOH added (excess): Moles NaOH = Molarity of NaOH × 0.025 L
-
Moles of HCl used for back titration: Moles HCl = Molarity of HCl × Volume of HCl (L)
-
Moles of excess NaOH: Moles excess NaOH = Moles of HCl (since the stoichiometry is 1:1)
-
Moles of NaOH reacted with the acid: Moles reacted NaOH = Moles NaOH added - Moles excess NaOH
-
Moles of this compound: Moles of acid = Moles reacted NaOH / 2 (since it's a dicarboxylic acid)
-
Purity (%): Purity = (Moles of acid × Molecular Weight of acid) / (Weight of sample) × 100
Protocol 2: Purity Determination by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve or by using the area percent method if a reference standard is not available.
Protocol 3: Purity Determination by qNMR
Instrumentation and Reagents:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into the same vial. Record the exact weights.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons between scans.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
Calculation of Purity: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / m_analyte) × (m_IS / MW_IS) × P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
Visualizing the Workflow and Method Comparison
To better illustrate the experimental workflow and the logical relationship in comparing these methods, the following diagrams are provided.
Caption: Workflow for purity validation by back titration.
Caption: Comparison of analytical methods for purity determination.
Conclusion
The purity validation of this compound can be effectively achieved using several analytical techniques.
-
Acid-base titration is a cost-effective and accurate method that requires minimal specialized equipment, making it suitable for routine quality control in many laboratories. Its main limitation is the lack of specificity.
-
HPLC offers high specificity and throughput, making it ideal for analyzing samples that may contain multiple impurities. It is a robust method for quality control in a drug development setting.
-
qNMR provides the highest level of accuracy and precision and is considered a primary method for purity assignment. It is particularly valuable for the certification of reference materials and for complex samples where the identification of impurities is also required.
The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available resources. For routine purity checks where high accuracy is required and the impurity profile is well-understood, titration remains a viable and economical option. For more stringent purity assessments and in regulated environments, HPLC and qNMR are the methods of choice.
References
- 1. scbt.com [scbt.com]
- 2. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 3. Back Titration in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. What to consider during back-titration | Metrohm [metrohm.com]
- 5. youtube.com [youtube.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. rssl.com [rssl.com]
- 10. youtube.com [youtube.com]
- 11. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of titration methods | Metrohm [metrohm.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 17. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 18. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Reactivity of Indan-2,2-Dicarboxylic Acid Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the cross-reactivity profiles of Indan-2,2-dicarboxylic acid and its derivatives. At present, there are no published studies providing specific experimental data on the binding affinities, selectivity, or off-target effects of this class of compounds against a range of biological targets. This lack of information precludes the creation of a detailed comparison guide as requested.
The core of any robust cross-reactivity study lies in quantitative experimental data. Such data, typically generated through techniques like radioligand binding assays, enzyme inhibition assays, or broad panel screening against a diverse set of receptors and enzymes, is essential for comparing the performance of a compound with other alternatives. Our extensive searches have not yielded any such datasets for this compound derivatives.
Consequently, it is not feasible to fulfill the request for a comparison guide that includes:
-
Data Presentation: Without quantitative data on binding affinities (e.g., Ki, IC50 values) for on-target and off-target interactions, a comparative table summarizing the cross-reactivity of these derivatives cannot be constructed.
-
Experimental Protocols: As no specific cross-reactivity studies have been published, detailed methodologies for key experiments are not available.
-
Mandatory Visualization: The creation of diagrams for signaling pathways or experimental workflows is contingent on understanding the biological targets and mechanisms of action of these compounds. In the absence of such information, any visual representation would be purely speculative and not based on experimental evidence.
While the indan scaffold is present in various pharmacologically active molecules, the specific substitution pattern of two carboxylic acid groups at the 2-position appears to be an under-investigated area in medicinal chemistry and pharmacology, at least within the public domain.
Researchers and drug development professionals interested in this particular chemical scaffold may need to initiate their own preliminary studies to generate the necessary data for a cross-reactivity assessment. This would likely involve:
-
Synthesis of a focused library of this compound derivatives.
-
Primary screening of this library against a broad panel of biological targets to identify potential on-target and off-target activities.
-
Secondary, more focused assays to quantify the binding affinity and functional activity at the identified targets.
Until such foundational research is conducted and published, a meaningful and objective comparison guide on the cross-reactivity of this compound derivatives cannot be provided.
Safety Operating Guide
Essential Guide to the Proper Disposal of Indan-2,2-dicarboxylic Acid
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Indan-2,2-dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Protocols & Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeshields.
-
Hand Protection: Use chemical-impermeable gloves.
-
Respiratory Protection: In areas with potential for dust generation, use a dust mask (e.g., N95 type).
-
Body Protection: A standard lab coat is required.
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid generating and inhaling dust.
-
Prevent all personal contact with the substance[1].
-
Do not eat, drink, or smoke in handling areas[1].
-
Wash hands thoroughly after handling the chemical[1].
-
Keep containers tightly closed when not in use[1].
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 2437-08-3 | [2] |
| Molecular Formula | C₁₁H₁₀O₄ | [2] |
| Molecular Weight | 206.19 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 191-195 °C (decomposes) | |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 | |
| Target Organs | Respiratory system | |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations[1]. This chemical must never be disposed of down the drain or in the regular trash[1].
1. Waste Collection and Segregation:
-
Collect all waste materials, including residual solid this compound and any contaminated items (e.g., weigh boats, gloves, wipes), in a designated waste container[1][3].
-
Treat the waste as a combustible solid.
-
Keep this waste stream separate from other chemical wastes, such as solvents or aqueous solutions, to prevent dangerous reactions[4][5].
2. Containerization:
-
Use a container that is in good condition, leak-proof, and chemically compatible with the acid[3]. The original product container is often the best choice[3].
-
Ensure the container has a tightly fitting cap and is kept closed at all times except when waste is being added[5][6][7].
3. Labeling:
-
The waste container must be clearly and accurately labeled.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant")[8].
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[6][8].
-
The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight[1][5].
5. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[1][6][8].
-
Follow their specific procedures for waste hand-off. Do not attempt to transport the waste yourself.
Disposal of Empty Containers:
-
According to EPA guidelines, containers that held hazardous chemicals must be triple-rinsed with a suitable solvent to remove all residue[7].
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[7].
-
After triple-rinsing, deface or remove all original labels from the container, and it may then be disposed of as regular solid waste[3].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
